Cms-121
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHNVUCFPJJLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353224-53-9 | |
| Record name | CMS-121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMS-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Mechanisms of CMS-121: A Technical Guide to its Action in Neurodegeneration
For Immediate Release
LA JOLLA, CA – In the ongoing battle against neurodegenerative diseases, the investigational compound CMS-121 has emerged as a significant focus of research. This in-depth guide provides a technical overview of the core mechanism of action of this compound, a derivative of the flavonoid fisetin, for researchers, scientists, and drug development professionals. Synthesizing preclinical data, this document details the compound's multifaceted approach to combating the pathological hallmarks of neurodegeneration, including its impact on lipid metabolism, inflammation, and synaptic integrity.
Executive Summary
This compound is a chemically optimized derivative of fisetin, a naturally occurring flavonoid. Developed by researchers at the Salk Institute, this compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration, including Alzheimer's disease, Huntington's disease, and age-related cognitive decline.[1] Its primary mechanism of action revolves around the inhibition of Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis.[2][3] This targeted action initiates a cascade of downstream effects that collectively mitigate neuroinflammation, reduce oxidative stress, and preserve synaptic function. A Phase 1 clinical trial (NCT05318040) has been completed, demonstrating the safety and tolerability of this compound in healthy human subjects.
Core Mechanism of Action: Targeting Lipid Metabolism
The central tenet of this compound's neuroprotective activity is its ability to modulate lipid metabolism through the inhibition of Fatty Acid Synthase (FASN).[2][3] This mode of action distinguishes it from many traditional Alzheimer's drug candidates that primarily target amyloid-β.[4]
Inhibition of Fatty Acid Synthase (FASN)
This compound directly inhibits the enzymatic activity of FASN.[2][3] This inhibition curtails the synthesis of fatty acids, which has profound implications for cellular processes implicated in neurodegeneration. The overactivity of FASN has been linked to increased lipid peroxidation, a key contributor to cellular damage in the brain.[2][3]
Reduction of Lipid Peroxidation
By inhibiting FASN, this compound effectively reduces the levels of lipid peroxidation, a destructive process where free radicals damage lipids within cell membranes, leading to cellular dysfunction and death. In preclinical models of Alzheimer's disease, this compound treatment has been shown to decrease the levels of 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, in the hippocampus.[2] In untreated Alzheimer's disease model mice, 4-HNE levels were elevated by approximately 50% compared to wild-type mice; this compound treatment reduced these levels back to those observed in healthy controls.[2]
Pleiotropic Neuroprotective Effects
The inhibition of FASN by this compound triggers a range of beneficial downstream effects that contribute to its overall neuroprotective profile.
Anti-Inflammatory Properties
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects. In vitro studies using BV2 microglial cells, the primary immune cells of the brain, have shown that this compound prevents the lipopolysaccharide (LPS)-induced increase in key inflammatory markers, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[2] This effect is believed to be mediated through the inhibition of FASN.[2] Furthermore, in vivo studies have shown that this compound reduces the levels of glial fibrillary acidic protein (GFAP), a marker of astrogliosis and neuroinflammation, in the hippocampus of Alzheimer's disease model mice to levels comparable to wild-type controls.[2]
Mitochondrial Stabilization and Energy Homeostasis
This compound has been found to activate AMP-activated protein kinase (AMPK) and SIRT1, two critical regulators of cellular energy homeostasis and stress resistance.[1] Activation of these pathways contributes to mitochondrial stability and improved function.
Preservation of Synaptic Integrity
Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. This compound has been shown to preserve the levels of key synaptic proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95), which are typically reduced in the disease.[1]
Preclinical Efficacy: Quantitative Data
The neuroprotective effects of this compound have been quantified in several preclinical models. The following tables summarize key findings.
| Preclinical Model | Treatment Details | Key Outcomes | Reference |
| APPswe/PS1ΔE9 (Alzheimer's Disease) | 200 ppm in diet for 3 months | - Cognitive function in Morris water maze and contextual fear conditioning normalized to wild-type levels.- Hippocampal 4-HNE levels reduced to wild-type levels (from an ~50% increase in untreated AD mice).- Hippocampal GFAP levels reduced to wild-type levels. | [2] |
| SAMP8 (Accelerated Aging) | 200 ppm in diet | - Significantly improved performance in cognitive tasks, including the novel object recognition test. | [5] |
| R6/2 (Huntington's Disease) | 200 ppm in diet | - Median survival increased from 113 days (control) to 134 days. | [5] |
| YAC128 (Huntington's Disease) | 400 ppm in diet | - 17% increase in median lifespan. | [5] |
| db/db (Type 2 Diabetes) | Diet for 6 months | - 5% reduction in body weight.- Improved glucose tolerance and reduced HbA1c and insulin levels.- Lowered markers of liver inflammation (NF-κB, IL-18, caspase 3, C-reactive protein). | [6] |
| Wild-Type (Aging) | 200 ppm and 400 ppm in diet for 6 months | - 40% decrease in body weight gain. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Core signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for preclinical evaluation of this compound.
Key Experimental Protocols
Fatty Acid Synthase (FASN) Enzymatic Activity Assay
This assay measures the inhibitory effect of this compound on FASN activity by monitoring the oxidation of NADPH.
-
Cell Lysis: HT22 neuronal cells are grown to ~80% confluency, collected, and resuspended in an assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0). The cells are then lysed via a freeze-thaw cycle followed by gentle sonication.
-
Reaction Mixture: The assay is performed in the presence of acetyl-CoA (25 μM) and malonyl-CoA (100 μM) at 37°C.
-
Measurement: The decrease in NADPH absorbance is monitored at 340 nm over 30 minutes.
-
Analysis: The maximal reaction velocity (Vmax) is calculated from the linear range of the kinetic curve and compared to a vehicle control to determine the percentage of inhibition.
Lipid Peroxidation Assay (in vitro)
This assay quantifies the extent of lipid peroxidation in cultured cells.
-
Cell Culture: HT22 neuronal cells or BV2 microglial cells are used.
-
Induction of Peroxidation: Lipid peroxidation is induced using RSL3 (an inhibitor of glutathione peroxidase 4) in HT22 cells or LPS in BV2 cells.
-
Staining: The cells are stained with the fluorescent dye Bodipy 581/591 C11. This dye shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
-
Measurement: The change in fluorescence is measured using a fluorescence plate reader or flow cytometry.
-
Analysis: The results are expressed as a fold change in green fluorescence relative to untreated control cells.
Morris Water Maze
This test is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. The time taken to find the platform (escape latency) is recorded for each trial.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance. In studies with APPswe/PS1ΔE9 mice, this compound treatment normalized the performance of the Alzheimer's model mice to that of wild-type controls.[2]
Novel Object Recognition Test
This test assesses recognition memory in rodents based on their innate preference to explore novel objects.
-
Habituation: Mice are allowed to freely explore an empty arena.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mice are allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Conclusion and Future Directions
This compound represents a promising, multi-pronged therapeutic strategy for neurodegenerative diseases. Its core mechanism of FASN inhibition and subsequent modulation of lipid metabolism and inflammation offers a distinct approach to tackling the complex pathology of these conditions. The robust preclinical data, demonstrating cognitive improvement and neuroprotection across various models, provides a strong rationale for its continued clinical development. The recently completed Phase 1 trial showing its safety in humans is a critical step forward. Future research will focus on Phase 2 clinical trials to evaluate the efficacy of this compound in patients with mild cognitive impairment and Alzheimer's disease. Further investigation into the downstream effects of FASN inhibition in different neuronal and glial cell types will also provide a more comprehensive understanding of its neuroprotective mechanisms.
References
- 1. neuro-121.com [neuro-121.com]
- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
CMS-121: A Technical Guide to its Origin, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMS-121 is a novel synthetic derivative of the natural flavonoid fisetin, engineered to possess enhanced therapeutic properties for age-related neurodegenerative diseases. Developed at the Salk Institute for Biological Studies, this compound has demonstrated significant neuroprotective, anti-inflammatory, and pro-cognitive effects in preclinical models. This technical guide provides an in-depth overview of the origin, synthesis, mechanism of action, and key experimental findings related to this compound. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Origin and Rationale for Development
This compound was developed as part of a research initiative at the Salk Institute to identify and optimize small molecules capable of mitigating the cellular and molecular drivers of brain aging and neurodegeneration. The development of this compound stemmed from studies on fisetin, a naturally occurring flavonoid found in fruits and vegetables like strawberries and apples. Fisetin exhibited promising neuroprotective properties; however, its therapeutic potential was limited by poor bioavailability and rapid metabolic degradation.
To overcome these limitations, researchers synthetically modified the structure of fisetin, resulting in the creation of this compound. This novel compound retains the beneficial characteristics of fisetin while exhibiting improved metabolic stability and enhanced efficacy in preclinical models of Alzheimer's disease and aging.
Chemical Synthesis
The chemical name for this compound is 4-(4-(cyclopentyloxy)quinolin-2-yl)benzene-1,2-diol . While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the general synthetic strategy involves a multi-step process. This process is centered around the coupling of a quinoline derivative with a substituted benzene ring, followed by the incorporation of a cyclopentyloxy moiety and the formation of the catechol functional group. The synthesis of quinoline derivatives often involves established organic chemistry reactions, though the specific reagents and conditions for this compound's synthesis have not been disclosed in the available resources.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted mechanism of action, primarily centered on the inhibition of key enzymes involved in lipid metabolism and the subsequent reduction of oxidative stress and inflammation.
Key Molecular Targets:
-
Fatty Acid Synthase (FASN): this compound is a direct inhibitor of FASN, a critical enzyme in the de novo synthesis of fatty acids. Elevated FASN activity has been observed in the brains of Alzheimer's disease patients. By inhibiting FASN, this compound reduces the production of lipids that can contribute to lipid peroxidation.[1][2]
-
Acetyl-CoA Carboxylase 1 (ACC1): this compound also inhibits ACC1, an enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. This inhibition leads to an increase in cellular acetyl-CoA levels, which has been shown to have neuroprotective effects.
The inhibition of FASN and ACC1 by this compound leads to a cascade of downstream effects that contribute to its therapeutic potential:
-
Reduction of Lipid Peroxidation: By limiting the synthesis of fatty acids, this compound decreases the availability of substrates for lipid peroxidation, a major contributor to oxidative damage in neurodegenerative diseases.[1]
-
Anti-Inflammatory Effects: The modulation of lipid metabolism by this compound also leads to a reduction in neuroinflammation.
-
Mitochondrial Homeostasis: this compound helps to preserve mitochondrial function, which is often impaired in aging and neurodegenerative conditions.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's neuroprotective effects.
Preclinical Data
This compound has been evaluated in several preclinical models of Alzheimer's disease and aging, demonstrating significant therapeutic efficacy.
In Vitro Studies
| Assay | Cell Line | Key Findings | Reference |
| FASN Inhibition | HT22 | This compound demonstrated a dose-dependent inhibition of FASN activity. | [3] |
| Lipid Peroxidation | HT22, BV2 | This compound prevented the increase in lipid peroxidation induced by GPX4 inhibitor RSL3 in HT22 cells and by LPS in BV2 microglial cells. | [2] |
| Oxytosis/Ferroptosis Protection | HT22 | Knockdown of FASN protected HT22 cells from oxytosis/ferroptosis induced by glutamate, erastin, and RSL3. This compound provided additional protection in glutamate- and erastin-induced toxicity. | [2] |
In Vivo Studies in Animal Models
| Animal Model | Treatment Regimen | Key Cognitive Outcomes | Key Biomarker Changes | Reference |
| APPswe/PS1ΔE9 Transgenic Mice (Alzheimer's Model) | 400 ppm in diet (~34 mg/kg/day) for 3 months, starting at 9 months of age. | Treated mice performed as well as wild-type mice in Morris water maze, fear conditioning, and open field tests, showing improved spatial and contextual memory. | Reduced hippocampal levels of 4-hydroxynonenal (4HNE) protein adducts (a marker of lipid peroxidation). Normalized levels of 15-lipoxygenase-2 (15LOX2) and glial fibrillary acidic protein (GFAP) in the hippocampus. | [2] |
| SAMP8 Mice (Accelerated Aging Model) | ~20 mg/kg/day orally for 4 months. | Reduced cognitive decline and markers of aging in the brain. | Preserved mitochondrial homeostasis by regulating acetyl-CoA metabolism. | [4] |
| Wild-type C57BL/6 Mice | 200 ppm in diet (~9.4 mg/kg/day) for 17 weeks, then 400 ppm (~18.8 mg/kg/day) for 7 weeks. | Increased locomotor activity in the open field test. | 40% decrease in body weight gain. Improved glucose and lipid indexes. Lower levels of hepatic caspase 1, caspase 3, and NOX4. | [5] |
| R6/2 Mouse Model (Huntington's Disease) | 200 ppm (~17 mg/kg/day) or 400 ppm (~34 mg/kg/day) in the diet. | Slowed decline in motor function on the rotarod and in the open field test. Partially maintained forelimb grip strength. Increased median survival from 113 to 134 days (at 200 ppm). | Altered expression of genes associated with the proteasome and oxidative phosphorylation in the striatum. | [6] |
Experimental Protocols
Fatty Acid Synthase (FASN) Enzymatic Activity Assay
This protocol is adapted from Ates et al., Redox Biology (2020).[7]
-
Cell Lysis:
-
Plate HT22 cells in 10 cm dishes and grow to approximately 80% confluency.
-
Rinse cells twice with ice-cold PBS and collect using a cell scraper.
-
Centrifuge the cell suspension and resuspend the pellet in assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).
-
Lyse the cells by one freeze-thaw cycle followed by gentle sonication.
-
-
Enzymatic Assay:
-
Determine FASN activity by monitoring the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C.
-
The reaction mixture should contain HT22 cell lysate, 25 µM acetyl-CoA, and 100 µM malonyl-CoA.
-
Use Triclosan as a positive control for FASN inhibition.
-
-
Data Analysis:
-
Calculate the Vmax in the linear range of the kinetic curve.
-
Compare the Vmax of samples treated with this compound to the vehicle control.
-
In Vivo Study in APPswe/PS1ΔE9 Transgenic Mice
This protocol is based on the study by Ates et al., Redox Biology (2020).[2]
-
Animal Model and Treatment:
-
Use male APPswe/PS1ΔE9 transgenic mice and age-matched wild-type controls.
-
At 9 months of age, start feeding the mice a diet containing 400 ppm of this compound (approximately 34 mg/kg/day).
-
Continue the treatment for 3 months.
-
-
Behavioral Testing (at 12 months of age):
-
Morris Water Maze: Assess spatial learning and memory.
-
Fear Conditioning: Evaluate contextual memory.
-
Open Field Test: Measure locomotor activity and anxiety-like behavior.
-
-
Biomarker Analysis:
-
Following behavioral testing, sacrifice the animals and harvest brain tissue.
-
Prepare hippocampal lysates for Western blot analysis.
-
Probe for markers of lipid peroxidation (e.g., 4HNE protein adducts) and neuroinflammation (e.g., GFAP, 15LOX2).
-
Experimental Workflow for In Vivo Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Conclusion and Future Directions
This compound is a promising therapeutic candidate for Alzheimer's disease and other age-related neurodegenerative conditions. Its unique mechanism of action, targeting lipid metabolism to reduce oxidative stress and inflammation, offers a novel approach compared to traditional amyloid-beta-focused therapies. The robust preclinical data demonstrate its potential to improve cognitive function and mitigate key pathological features of neurodegeneration.
As of late 2021, this compound has entered a Phase 1 clinical trial to evaluate its safety in humans.[8] The successful completion of this trial will be a critical step towards establishing the therapeutic utility of this compound in clinical populations. Future research should continue to explore the full spectrum of its molecular targets and signaling pathways, as well as its potential application in other diseases characterized by metabolic dysregulation and inflammation.
References
- 1. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. sciencedaily.com [sciencedaily.com]
- 5. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.12. Fatty acid synthase enzymatic activity assay [bio-protocol.org]
- 8. US20030219408A1 - Methods of making pharmaceutical compositions with minicells - Google Patents [patents.google.com]
CMS-121: A Fisetin Derivative Targeting Metabolic Pathways for Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CMS-121 is a chemically optimized synthetic derivative of the natural flavonoid fisetin, developed to enhance its therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Fisetin, found in various fruits and vegetables, exhibits antioxidant, anti-inflammatory, and senolytic properties; however, its clinical utility is hampered by low bioavailability and rapid metabolism.[1][3] this compound was engineered at the Salk Institute to improve upon fisetin's stability, ability to cross the blood-brain barrier, and overall bioactivity in neuronal tissues.[1] Preclinical studies have demonstrated its potent neuroprotective effects, and it has advanced to Phase 1 clinical trials to evaluate its safety in humans.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental methodologies, and a visual representation of its associated signaling pathways.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating cellular metabolism and reducing inflammation and oxidative stress. The principal molecular target of this compound is Fatty Acid Synthase (FASN) , a key enzyme in the de novo synthesis of fatty acids.[6][7]
By inhibiting FASN, this compound reduces the levels of fatty acids, which in turn decreases lipid peroxidation—a major contributor to cellular damage in neurodegenerative diseases.[6][7] This action helps to protect neuronal cells from oxytosis/ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides.[6]
Beyond direct FASN inhibition, this compound also modulates key metabolic signaling pathways:
-
AMP-activated protein kinase (AMPK) activation: this compound activates AMPK, a central regulator of cellular energy homeostasis.[5][8] Activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), further reducing fatty acid synthesis.[9]
-
Sirtuin 1 (SIRT1) activation: Evidence suggests that this compound activates SIRT1, a protein involved in cellular stress resistance, mitochondrial biogenesis, and longevity.[10]
This modulation of metabolic pathways, combined with its anti-inflammatory and antioxidant properties, positions this compound as a promising disease-modifying candidate for age-related neurodegenerative disorders.[1][10]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Ischemia Protection | HT22 | EC50 | 7 nM | [11] |
| Oxidative Damage Protection | HT22 | EC50 | 200 nM | [11] |
Table 2: In Vivo Dosage in Animal Models
| Animal Model | Condition | Dosage | Administration Route | Duration | Reference |
| SAMP8 Mice | Accelerated Aging | ~20 mg/kg/day | Oral (in diet) | 4 months | [12] |
| db/db Mice | Type 2 Diabetes | Not specified | Oral (in diet) | 6 months | [10] |
Table 3: Phase 1 Clinical Trial Dosing
| Population | Dose Type | Maximum Dose | Reference |
| Healthy Adult Volunteers | Single Ascending Dose | 1800 mg | [3] |
| Healthy Adult Volunteers | Multiple Ascending Dose | 900 mg/day for 7 days | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound.
Fatty Acid Synthase (FASN) Enzymatic Activity Assay
This protocol is adapted from a method used to determine FASN activity in cell lysates.[9]
-
Cell Lysis:
-
Plate HT22 cells in 10 cm dishes and grow to approximately 80% confluency.
-
Rinse cells twice with ice-cold PBS and collect using a cell scraper.
-
Centrifuge the cell suspension and resuspend the pellet in assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).
-
Lyse the cells by a freeze-thaw cycle followed by gentle sonication.
-
-
Enzymatic Reaction:
-
In a suitable microplate, add the cell lysate.
-
Initiate the reaction by adding acetyl-CoA (final concentration 25 µM) and malonyl-CoA (final concentration 100 µM).
-
Monitor the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C using a microplate reader.
-
Use a known FASN inhibitor, such as Triclosan, as a positive control.
-
-
Data Analysis:
-
Calculate the reaction velocity (Vmax) in the linear range of the kinetic curve.
-
Compare the Vmax of this compound treated samples to the vehicle control to determine the percent inhibition.
-
In Vivo Study in SAMP8 Mice
This protocol describes the experimental design for evaluating the long-term effects of this compound in a mouse model of accelerated senescence.[1]
-
Animals and Diet:
-
Use female SAMP8 mice, a model for age-related cognitive decline.
-
At 4 weeks of age, perform baseline auditory brainstem response (ABR) testing.
-
Divide the mice into a control group receiving a vehicle diet and an experimental group receiving a diet containing this compound at a concentration of 200 ppm (approximately 17 mg/kg/day).
-
-
Behavioral and Physiological Assessments:
-
Conduct regular ABR testing to assess age-related hearing impairment.
-
Perform cognitive tests such as the Morris water maze and novel object recognition to evaluate learning and memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the study period (e.g., 13 weeks or longer), sacrifice the animals and collect brain tissue.
-
Analyze brain tissue for markers of neuroinflammation (e.g., IL-6, TNF-α), synaptic integrity (e.g., synaptophysin, PSD-95), and mitochondrial function.
-
Perform immunohistochemistry to assess cellular markers, such as glial fibrillary acidic protein (GFAP).
-
Cellular Oxidative Stress Assay (DCFDA Assay)
This protocol is a general method for measuring reactive oxygen species (ROS) in cultured cells.[6]
-
Cell Preparation:
-
Seed cells (e.g., HT22 neuronal cells or BV2 microglial cells) in a 96-well plate.
-
Induce oxidative stress using an appropriate agent (e.g., RSL3 for HT22 cells, LPS for BV2 cells).
-
-
Staining and Treatment:
-
Treat the cells with this compound at various concentrations.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound treated cells to that of untreated and vehicle-treated control cells to determine the reduction in ROS levels.
-
Mitochondrial Function Assessment in db/db Mice
This protocol outlines the analysis of mitochondrial markers in a mouse model of type 2 diabetes treated with this compound.[10]
-
Animal Model and Treatment:
-
Use db/db mice, a model of obesity and type 2 diabetes.
-
Administer a diet containing this compound for 6 months.
-
-
Tissue Collection and Preparation:
-
Sacrifice the mice and collect kidney and liver tissues.
-
Prepare tissue homogenates for protein analysis.
-
-
Western Blot Analysis:
-
Perform Western blotting on the tissue homogenates to quantify the levels of mitochondrial proteins.
-
Use antibodies against specific markers of the electron transport chain (e.g., NDUFB8 for Complex I, UQCRC2 for Complex III) and other mitochondrial proteins (e.g., VDAC).
-
-
Data Analysis:
-
Compare the protein levels in this compound treated db/db mice to those in untreated db/db mice and wild-type control mice to assess the effect of this compound on mitochondrial protein expression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound Mechanism of Action.
Caption: this compound Drug Development Workflow.
Conclusion
This compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. By building upon the neuroprotective properties of fisetin and optimizing its pharmacological characteristics, this compound offers a multi-faceted mechanism of action that targets the intersection of metabolism, inflammation, and oxidative stress. The preclinical data are promising, demonstrating efficacy in various in vitro and in vivo models. The progression of this compound to clinical trials underscores its potential as a novel treatment for Alzheimer's disease and other age-related cognitive disorders. Further research will be crucial to fully elucidate its therapeutic benefits and clinical applications.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Determination of cellular ROS level [bio-protocol.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2.5.1. Agilent XF Seahorse Analysis (Mitochondrial Respiration Analysis) [bio-protocol.org]
- 7. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 10. neuro-121.com [neuro-121.com]
- 11. abcam.com [abcam.com]
- 12. researchportal.vub.be [researchportal.vub.be]
The Pharmacological Profile of Cms-121: A Multi-Targeted Approach to Neuroprotection and Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cms-121 is a synthetic derivative of the natural flavonoid fisetin, engineered to possess enhanced pharmacological properties, including improved stability and bioavailability.[1][2] Developed through a phenotypic screening approach targeting age-associated neurodegeneration, this compound has emerged as a promising therapeutic candidate for a range of age-related diseases, most notably Alzheimer's disease (AD).[3][4] Its mechanism of action is multifaceted, extending beyond the single-target paradigm to modulate key pathways involved in cellular stress, inflammation, metabolism, and mitochondrial function.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.
Core Pharmacological Properties
This compound exhibits a range of biological activities that contribute to its protective effects in various disease models. These activities are centered around its ability to mitigate oxidative stress, reduce inflammation, and restore metabolic homeostasis.
Mechanism of Action
The primary molecular target of this compound has been identified as Fatty Acid Synthase (FASN) , an enzyme involved in the synthesis of fatty acids.[3][6] By inhibiting FASN, this compound modulates lipid metabolism, which in turn reduces lipid peroxidation and inflammation.[3][6] This is a key aspect of its neuroprotective effects, as lipid dysregulation and oxidative damage are implicated in the pathophysiology of neurodegenerative diseases.[3]
Beyond FASN inhibition, this compound influences several critical signaling pathways:
-
AMPK and SIRT1 Activation: this compound activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[1] These proteins are key regulators of cellular energy homeostasis, mitochondrial biogenesis, and stress resistance.[1]
-
Antioxidant Defense: The compound effectively scavenges reactive oxygen species (ROS) and enhances endogenous antioxidant mechanisms.[1] It protects against oxytosis/ferroptosis, a form of regulated cell death characterized by glutathione depletion and lipid peroxidation.[3]
-
Anti-inflammatory Modulation: this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α and decreases microglial activation in the brain.[1]
-
Mitochondrial Stabilization: It helps to preserve mitochondrial structure and function, ensuring continued ATP production and preventing mitochondrial fragmentation.[1]
-
Neurotrophic Support: this compound promotes Brain-Derived Neurotrophic Factor (BDNF) signaling and helps maintain levels of crucial synaptic proteins like synaptophysin and PSD-95.[1]
Preclinical Efficacy: Summary of In Vivo Studies
This compound has been evaluated in a variety of preclinical models, demonstrating significant therapeutic potential.
| Model | Study Focus | Key Findings | Dosage | Citation |
| APPswe/PS1ΔE9 (AD) | Cognitive Function & Neuropathology | Improved performance in Morris water maze and novel object recognition tasks. Reduced levels of pro-inflammatory cytokines (IL-6, TNF-α) and microglial activation. Maintained levels of synaptic proteins (synaptophysin, PSD-95). | Not specified | [1] |
| APPswe/PS1ΔE9 (AD) | Lipid Peroxidation & Inflammation | Reduced hippocampal 4-hydroxynonenal (4HNE) protein adducts. Decreased levels of 15-lipoxygenase-2 (15LOX2) and glial fibrillary acidic protein (GFAP). | Not specified | [7] |
| SAMP8 (Accelerated Aging) | Cognitive Function & Neuropathology | Improved cognitive function. Modulated AMPK, MAPK, and mTOR pathways. Reduced markers of kidney inflammation (iNOS, NF-κB, caspase 1). | Not specified | [2] |
| db/db (Type 2 Diabetes) | Metabolic Parameters & Organ Protection | Reduced body weight by 5%. Improved glucose tolerance and lower HbA1c and insulin levels. Decreased plasma and liver triglycerides and free fatty acids. Lowered urinary markers of kidney damage (NGAL, clusterin, albumin). Restored renal levels of mitochondrial proteins (NDUFB8, UQCRC2, VDAC). | Not specified | [2] |
| Wild Type (Aging) | Metabolic Dysfunction | Induced a 40% decrease in body weight gain. Improved glucose and lipid indexes. Lowered hepatic caspase 1, caspase 3, and NOX4 levels. | Not specified | [8][9] |
| R6/2 (Huntington's Disease) | Motor Function & Survival | Slowed decline in rotarod performance and open field activity. Partially maintained forelimb grip strength. Median survival increased from 113 days (control) to 134 days. | 200 ppm in diet (~17 mg/kg/day) | [10] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. neuro-121.com [neuro-121.com]
- 2. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice [mdpi.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CMS121 mitigates aging-related obesity and metabolic dysfunction | EurekAlert! [eurekalert.org]
- 10. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
CMS-121 and its Effects on Cellular Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS-121 is a novel synthetic derivative of the natural flavonoid fisetin, developed by researchers at the Salk Institute for Biological Studies.[1][2] This small molecule has emerged as a promising candidate in the field of geroscience, demonstrating significant potential in combating cellular aging and age-related diseases, particularly neurodegenerative disorders like Alzheimer's disease.[1][2][3] Unlike many therapeutic approaches that target single pathological hallmarks, this compound exhibits a multi-pronged mechanism of action, primarily centered on the modulation of cellular metabolism, inflammation, and mitochondrial function.[1][2][4] This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, a compilation of preclinical data, detailed experimental protocols, and a visualization of the key signaling pathways involved.
Core Mechanism of Action: A Metabolic Shift
The primary molecular target of this compound is Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids.[5][6] By inhibiting FASN, this compound initiates a cascade of metabolic changes that are central to its anti-aging effects.
The inhibition of FASN, along with the inhibition of acetyl-CoA carboxylase 1 (ACC1), leads to an increase in the intracellular levels of acetyl-CoA.[2] This elevation of acetyl-CoA is a critical node in the signaling pathway, influencing two major downstream pathways:
-
AMPK Activation: Increased acetyl-CoA levels contribute to the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][4] Activated AMPK, in turn, promotes mitochondrial biogenesis and function through the upregulation of transcription factors such as Nuclear respiratory factor 1 (Nrf1) and Transcription factor A, mitochondrial (TFAM).[2][7]
-
Anti-inflammatory and Neuroprotective Effects: The metabolic shift induced by this compound also confers potent anti-inflammatory and neuroprotective benefits. It reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α and mitigates microglial activation.[1] Furthermore, this compound protects against oxytosis/ferroptosis, a form of regulated cell death characterized by lipid peroxidation.[2][5] This is achieved, in part, by reducing the levels of the lipid peroxidation product 4-hydroxynonenal (4-HNE).[5]
Signaling Pathway of this compound
The following diagram illustrates the key signaling cascade initiated by this compound.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in several preclinical models of aging and age-related diseases. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Cognitive Function in Mouse Models
| Model | Test | Parameter | Result | Reference |
| APPswe/PS1ΔE9 | Morris Water Maze | Escape Latency | Normalized to wild-type levels | [5] |
| APPswe/PS1ΔE9 | Elevated Plus Maze | Time in Open Arms | Normalized to wild-type levels | [5] |
| APPswe/PS1ΔE9 | Fear Conditioning | Freezing Time | Normalized to wild-type levels | [5] |
| SAMP8 | Auditory Brainstem Response | Hearing Threshold at 12 kHz | 39.8 dB (this compound) vs 56.5 dB (Control) | [8] |
| SAMP8 | Auditory Brainstem Response | Hearing Threshold at 16 kHz | 43.8 dB (this compound) vs 64.8 dB (Control) | [8] |
Table 2: Effects of this compound on Metabolic Parameters in Mice
| Model | Parameter | Result | Reference |
| Wild-type | Body Weight Gain | 40% decrease | [2] |
| db/db | Body Weight | 5% reduction | [4] |
| db/db | Glucose Tolerance | Improved | [4] |
| db/db | HbA1c Levels | Reduced | [4] |
| db/db | Plasma Insulin Levels | Reduced | [4] |
| db/db | Plasma & Liver Triglycerides | Decreased | [4] |
| db/db | Plasma & Liver Free Fatty Acids | Decreased | [4] |
Table 3: Effects of this compound on Molecular Markers of Aging and Neuroinflammation
| Model | Marker | Tissue | Result | Reference |
| APPswe/PS1ΔE9 | 4-HNE | Hippocampus | Reduced to wild-type levels | [5] |
| APPswe/PS1ΔE9 | GFAP | Hippocampus | Decreased | [5] |
| APPswe/PS1ΔE9 | 15-LOX2 | Hippocampus | Reduced to wild-type levels | [5] |
| APPswe/PS1ΔE9 | Palmitate | Brain | Normalized to wild-type levels | [5] |
| db/db | NF-κB (active) | Liver | Lowered | [4] |
| db/db | IL-18 | Liver | Lowered | [4] |
| db/db | Caspase 3 | Liver | Lowered | [4] |
| Wild-type | Nrf1 | Adipose Tissue | Increased | [2] |
| Wild-type | TFAM | Adipose Tissue | Increased | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Experimental Workflow: Preclinical Evaluation of this compound
Animal Models and Treatment
-
APPswe/PS1ΔE9 Transgenic Mice: These mice model familial Alzheimer's disease. In a key study, treatment with this compound began at 9 months of age, a point where pathology is significantly advanced.[3][5]
-
SAMP8 Mice: This is a model of accelerated senescence and sporadic Alzheimer's disease.
-
db/db Mice: This model exhibits obesity and type 2 diabetes. This compound was administered in the diet for 6 months.[4]
-
Wild-type Mice: Used as controls and to study the effects of this compound on normal aging. This compound was administered in the diet for 6 months.[2]
This compound Administration: this compound is typically administered orally, mixed into the chow at concentrations ranging from 200 to 400 ppm.[6]
Behavioral Testing: Morris Water Maze (for Spatial Memory)
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition and the percentage of time spent in the target quadrant during the probe trial.
Behavioral Testing: Novel Object Recognition (for Recognition Memory)
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena.
-
Training Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).
-
Testing Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Biochemical Analysis: Western Blotting for Protein Expression
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-4-HNE, anti-GFAP) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., actin).
Clinical Development
A Phase 1 clinical trial (NCT05318040) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results of this trial are not yet publicly available.
Conclusion
This compound represents a novel and promising therapeutic strategy for combating cellular aging and age-related diseases. Its unique mechanism of action, centered on the modulation of lipid metabolism and the subsequent activation of pro-longevity pathways, distinguishes it from many other drug candidates. The robust preclinical data demonstrating its efficacy in improving cognitive function, metabolic health, and reducing neuroinflammation underscore its potential. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for human health.
References
- 1. neuro-121.com [neuro-121.com]
- 2. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 4. mdpi.com [mdpi.com]
- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
The Role of CMS-121 in Oxytosis and Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytosis and ferroptosis are two regulated, non-apoptotic cell death pathways characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. These pathways are increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease (AD). CMS-121, a synthetic derivative of the natural flavonoid fisetin, has emerged as a promising neuroprotective agent that specifically targets these cell death mechanisms. This technical guide provides an in-depth overview of the role of this compound in modulating oxytosis and ferroptosis, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of Fatty Acid Synthase (FASN)
The primary molecular target of this compound in the context of oxytosis and ferroptosis is Fatty Acid Synthase (FASN) , a key enzyme responsible for the synthesis of fatty acids. By inhibiting FASN, this compound effectively reduces the cellular pool of lipids, particularly polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation. This reduction in substrate availability for lipid peroxidation is the cornerstone of this compound's protective effects against oxytotic and ferroptotic cell death.[1][2][3][4]
Quantitative Effects of this compound on Oxytosis and Ferroptosis Markers
The efficacy of this compound in mitigating the biochemical hallmarks of oxytosis and ferroptosis has been quantified in several preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
In Vitro Data
| Cell Line | Inducer of Oxytosis/Ferroptosis | Marker | Effect of this compound | Reference |
| HT22 Neuronal Cells | RSL3 (GPX4 inhibitor) | Lipid Peroxidation (BODIPY 581/591) | Prevents the increase in lipid peroxidation | [1][2] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Lipid Peroxidation (BODIPY 581/591) | Inhibits lipid peroxidation | [1][2] |
| HT22 Cell Lysates | - | FASN Enzymatic Activity | Dose-dependent decrease in activity | [1] |
| HT22 Neuronal Cells | Glutamate, Erastin | Cell Viability | Enhances protection after FASN knockdown | [1][2] |
| HT22 Neuronal Cells | RSL3 | 4-HNE Adducts | Reduces the increase in 4-HNE adducts | [1] |
In Vivo Data (APPswe/PS1ΔE9 Transgenic AD Mouse Model)
| Tissue | Marker | Observation in Untreated AD Mice | Effect of this compound Treatment | Reference |
| Hippocampus | 4-Hydroxynonenal (4-HNE) Protein Adducts | Increased by ~50% compared to Wild-Type (WT) | Reduced levels back to WT control levels | [2] |
| Hippocampus | 15-Lipoxygenase-2 (15-LOX2) | Increased levels compared to WT | Reduced levels to those of untreated WT mice | [1][2] |
| Hippocampus | Glial Fibrillary Acidic Protein (GFAP) | Increased levels | Decreased levels | [1][2] |
| Cortex | Lipid Metabolites (PUFAs, Fatty Acids, Endocannabinoids, Ceramides) | Generally elevated levels | Normalized the increased metabolite levels | [1] |
Signaling Pathway of this compound in Preventing Oxytosis/Ferroptosis
The mechanism of this compound can be visualized as a linear signaling cascade that ultimately prevents the execution of oxytotic and ferroptotic cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the investigation of this compound's role in oxytosis and ferroptosis.
Lipid Peroxidation Assay using BODIPY 581/591 C11
This assay is used to measure lipid peroxidation in live cells. The fluorescent dye BODIPY 581/591 C11 shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
BODIPY 581/591 C11 (Thermo Fisher Scientific)
-
Cell culture medium
-
Live Cell Imaging Solution (LCIS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Staining: Incubate the cells with 10 µM BODIPY 581/591 C11 in cell culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with fresh, pre-warmed culture medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
Treatment: Add the desired treatments (e.g., this compound, RSL3) to the cells in fresh medium and incubate for the desired time.
-
Imaging/Analysis:
-
Microscopy: Replace the medium with LCIS. Acquire images using a fluorescence microscope with appropriate filter sets for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the dye.
-
Flow Cytometry: Detach the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the red and green channels.
-
-
Quantification: The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.
4-HNE Immunohistochemistry
This protocol is for the detection of 4-hydroxynonenal (4-HNE) protein adducts, a stable marker of lipid peroxidation, in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Bouin's Solution or 10% neutral buffered formalin for fixation
-
Citrate buffer (pH 6.0) for antigen retrieval (if formalin-fixed)
-
Primary antibody: anti-4-HNE monoclonal antibody (e.g., clone HNEJ-2)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (for formalin-fixed tissues): Heat the slides in 10 mM citrate buffer (pH 6.0) using a pressure cooker, steamer, or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-4-HNE primary antibody (e.g., 10-20 µg/mL) overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 40 minutes at room temperature.
-
Signal Amplification: Apply the ABC reagent and incubate for 40 minutes at room temperature.
-
Visualization: Develop the signal with a DAB substrate solution, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Analysis: The intensity and distribution of the brown staining are analyzed to determine the levels of 4-HNE adducts.
FASN Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the enzyme.
Materials:
-
Cell or tissue lysates
-
FASN reaction buffer (containing acetyl-CoA and NADPH)
-
Malonyl-CoA
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Lysate Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate, add the protein lysate to the FASN reaction buffer.
-
Background Measurement: Read the absorbance at 340 nm at 37°C for a few minutes at regular intervals to measure the background NADPH oxidation.
-
Initiate Reaction: Add malonyl-CoA to each well to start the FASN-catalyzed reaction.
-
Measure FASN Activity: Immediately begin reading the absorbance at 340 nm at 37°C for an extended period (e.g., 15 minutes) at regular intervals. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH and is proportional to FASN activity.
-
Calculation: Calculate the rate of NADPH oxidation (change in absorbance per minute) and normalize it to the amount of protein in the lysate to determine the specific activity of FASN.
Experimental Workflow for In Vitro Testing of this compound
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based model of oxytosis or ferroptosis.
Conclusion
This compound represents a targeted therapeutic strategy for neurodegenerative diseases by intervening in the detrimental pathways of oxytosis and ferroptosis. Its mechanism of action, centered on the inhibition of FASN and the subsequent reduction of lipid peroxidation, is supported by robust quantitative data from both in vitro and in vivo models. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other compounds targeting lipid metabolism in the context of neurodegeneration. The continued investigation of this and similar molecules holds significant promise for the development of novel disease-modifying therapies for Alzheimer's disease and other age-related neurological disorders.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
CMS-121: A Novel Neuroprotective Agent Targeting Metabolic Pathways in Neurodegeneration
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMS-121, a synthetic derivative of the flavonoid fisetin, has emerged as a promising neuroprotective candidate with significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease (AD). Developed through chemical optimization at the Salk Institute for Biological Studies, this compound has demonstrated remarkable efficacy in preclinical models by modulating fundamental metabolic and inflammatory pathways that are increasingly recognized as central to the aging process and the pathogenesis of AD. This document provides a comprehensive technical overview of the core science behind this compound, including its mechanism of action, key experimental findings with detailed protocols, and quantitative data from pivotal studies.
Introduction
Neurodegenerative diseases, with Alzheimer's as the most prevalent, represent a formidable challenge to modern medicine. The prevailing therapeutic strategies have often focused on singular pathological hallmarks, such as amyloid-beta plaques, with limited success.[1] this compound offers a multi-targeted approach, shifting the focus to the intricate interplay between metabolic dysregulation, neuroinflammation, and oxidative stress in the aging brain.[1][2] This compound was identified through a phenotypic screening approach designed to protect against oxytosis/ferroptosis, a form of regulated cell death implicated in aging and neurodegeneration.[3][4] Preclinical studies have shown that this compound can reverse memory loss, reduce neuroinflammation, and normalize metabolic markers in mouse models of AD and aging.[2][5] Having successfully completed a Phase 1 clinical trial to evaluate its safety in humans, this compound is a compound of significant interest for further clinical development.[2][6][7]
Mechanism of Action
The primary neuroprotective effects of this compound are attributed to its ability to modulate lipid metabolism and enhance mitochondrial function through the inhibition of key enzymes.[3][5][8]
2.1. Inhibition of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1)
The central mechanism of this compound involves the inhibition of fatty acid synthase (FASN), a crucial enzyme in the synthesis of fatty acids.[3][4][5] By inhibiting FASN, this compound effectively lowers the levels of free fatty acids and reduces lipid peroxidation, a detrimental process where reactive oxygen species damage lipids, leading to cellular damage.[5][9] Furthermore, this compound has been shown to inhibit acetyl-CoA carboxylase 1 (ACC1), another key enzyme in fatty acid synthesis.[8][10] This dual inhibition leads to an increase in the levels of acetyl-CoA, a vital metabolite for mitochondrial function and the production of the neurotransmitter acetylcholine.[8]
2.2. Activation of AMPK and SIRT1
This compound activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][8] AMPK activation, in turn, can lead to the phosphorylation and inhibition of ACC1, further contributing to the modulation of lipid metabolism.[8] Additionally, this compound has been found to activate SIRT1, a protein associated with longevity and cellular stress resistance.[1] The activation of these pathways contributes to improved mitochondrial biogenesis and function.[1]
2.3. Anti-inflammatory and Antioxidant Effects
Chronic neuroinflammation is a key feature of Alzheimer's disease. This compound has demonstrated potent anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and decreasing microglial activation.[1][11] The compound also exhibits direct antioxidant effects by scavenging reactive oxygen species and enhances the endogenous antioxidant defense systems.[1]
A diagram illustrating the core signaling pathway of this compound is presented below.
Figure 1: this compound Signaling Pathway.
Preclinical Data
This compound has been evaluated in various preclinical models, consistently demonstrating its neuroprotective and disease-modifying potential.
3.1. Animal Models
-
Transgenic AD Mouse Models: These mice are genetically engineered to develop key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits.[5][9]
-
SAMP8 (Senescence-Accelerated Mouse Prone 8) Mice: This model exhibits an accelerated aging phenotype, including cognitive decline, making it suitable for studying age-related neurodegeneration.[8][11]
-
db/db Mice: These mice are a model of type 2 diabetes and obesity, used to investigate the metabolic effects of this compound.[3][11]
3.2. Key Experimental Findings
The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effects of this compound on Cognitive Function in AD Mouse Models
| Behavioral Test | Animal Model | Treatment Duration | Outcome | Reference |
|---|---|---|---|---|
| Morris Water Maze | Transgenic AD Mice | 3 months | Reversed memory deficits to the level of healthy controls. | [5] |
| Novel Object Recognition | Transgenic AD Mice | 3 months | Improved recognition memory compared to untreated AD mice. |[9] |
Table 2: Effects of this compound on Neuropathological and Metabolic Markers
| Marker | Model | Tissue | Change with this compound Treatment | Reference |
|---|---|---|---|---|
| Lipid Peroxidation (4-HNE) | Transgenic AD Mice | Brain | ↓ (Normalized to wild-type levels) | [5] |
| Fatty Acid Synthase (FASN) | Transgenic AD Mice | Brain | ↓ | [5] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Transgenic AD Mice | Brain | ↓ | [1] |
| Microglial Activation | Transgenic AD Mice | Brain | ↓ | [1] |
| Synaptic Proteins (Synaptophysin, PSD-95) | Transgenic AD Mice | Brain | ↑ (Maintained at healthy levels) | [1] |
| Body Weight Gain | C57BL/6 Mice | - | 40% decrease | [8][12] |
| Glucose and Lipid Indexes | C57BL/6 Mice | Blood | Improved | [8][12] |
| Hepatic Caspase 1, Caspase 3, NOX4 | C57BL/6 Mice | Liver | ↓ | [8][12] |
| Nrf1 and TFAM | C57BL/6 Mice | Adipose Tissue | ↑ | [8] |
| Mitochondrial Complex Markers | C57BL/6 Mice | Adipose Tissue | ↑ | [8] |
| HbA1c and Insulin Levels | db/db Mice | Blood | ↓ | [3][11] |
| Blood and Liver Triglycerides | db/db Mice | Blood, Liver | ↓ | [3][11] |
| Markers of Liver Inflammation (NF-κB, IL-18) | db/db Mice | Liver | ↓ | [3][11] |
| Markers of Kidney Damage (NGAL, Clusterin) | db/db Mice | Urine | ↓ | [3][11] |
| Mitochondrial Protein Markers (NDUFB8, UQCRC2) | db/db Mice | Kidney | Restored to normal levels |[3][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
4.1. In Vivo Studies
-
Animal Treatment: this compound was typically administered in the diet.[3][11] For example, in the study with db/db mice, treatment began at 5 weeks of age and continued for 6 months.[11]
-
Behavioral Testing:
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Novel Object Recognition: This test evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a new, novel object. The time spent exploring the novel object versus the familiar one is measured as an index of memory.
-
-
Biochemical Assays:
-
Western Blotting: This technique is used to detect and quantify specific proteins in tissue samples. Brain, liver, or adipose tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., FASN, mitochondrial complex markers, inflammatory markers).[8][13]
-
Metabolomics: This involves the comprehensive analysis of metabolites in biological samples (e.g., urine, plasma, tissue). Techniques such as mass spectrometry are used to identify and quantify a wide range of small molecules, providing insights into metabolic pathways affected by this compound.[8][11]
-
Lipid Peroxidation Assay: The levels of lipid peroxidation products, such as 4-hydroxynonenal (4-HNE), are measured in tissue homogenates as a marker of oxidative damage.[5][9]
-
The general workflow for preclinical evaluation is depicted in the diagram below.
Figure 2: General Preclinical Evaluation Workflow for this compound.
4.2. In Vitro Studies
-
Cell Lines:
-
Assays:
-
Cell Viability Assays: Used to determine the protective effects of this compound against various insults, such as oxidative stress induced by glutamate or RSL3 (an inhibitor of glutathione peroxidase 4).[8][9]
-
Lipid Peroxidation Assays: In vitro measurement of lipid peroxidation using fluorescent probes like BODIPY 581/591 C11 in cells treated with an inducing agent (e.g., RSL3 or LPS) with or without this compound.[9]
-
Clinical Development
This compound has progressed to clinical evaluation in humans.
5.1. Phase 1 Clinical Trial (NCT05318040)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy young and elderly subjects.[14][15]
-
Design: A randomized, double-blind, placebo-controlled study with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[14][15] An open-label crossover component was included to assess the effect of food on bioavailability.[14][15]
-
Status: The Phase 1 trial has been completed, and this compound was found to be safe in healthy human subjects with no serious adverse effects observed.[7][8]
The successful completion of the Phase 1 trial paves the way for future Phase 2 trials to assess the efficacy of this compound in patients with mild cognitive impairment or Alzheimer's disease.[7]
The logical progression from preclinical to clinical studies is outlined below.
Figure 3: Logical Progression of this compound Drug Development.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for Alzheimer's disease and other age-related neurodegenerative conditions. By targeting the fundamental processes of metabolic dysregulation and inflammation, it addresses the multifaceted nature of these complex diseases. The robust preclinical data, demonstrating significant improvements in cognitive function and key biomarkers, combined with a favorable safety profile in Phase 1 clinical trials, strongly supports the continued development of this compound. Future research will focus on demonstrating its efficacy in patient populations and further elucidating the intricate molecular mechanisms underlying its neuroprotective effects. The journey of this compound from a derivative of a natural compound to a clinical-stage drug candidate underscores the potential of targeting metabolic pathways to combat neurodegeneration.
References
- 1. neuro-121.com [neuro-121.com]
- 2. Salk team launches phase 1 clinical trial for Alzheimer’s therapy - Salk Institute for Biological Studies [salk.edu]
- 3. researchgate.net [researchgate.net]
- 4. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 6. iadrp.nia.nih.gov [iadrp.nia.nih.gov]
- 7. NIH 2024 Paving the Way to Phase 2 Trials of CMS121 for Alzheimer's Disease | www.inknowvation.com [inknowvation.com]
- 8. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CMS121 Mitigates Aging-related Obesity and Metabolic Dysfunction | Aging [aging-us.com]
- 13. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Safety, Tolerability and Pharmacokinetics of CMS121, a Drug Candidate for Alzheimer's Disease, in Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Age-related cognitive decline and its pathological endpoint, Alzheimer’s disease (AD), represent a growing global health crisis with limited therapeutic options. Recent research has illuminated the potential of targeting fundamental aging processes, such as metabolic dysregulation and chronic inflammation, as a more effective strategy than focusing on single pathological hallmarks. This document provides a comprehensive technical overview of CMS-121, a novel synthetic derivative of the flavonoid fisetin, which has demonstrated significant promise in preclinical models of aging and neurodegeneration. This compound's multi-target mechanism of action, centered on the inhibition of Fatty Acid Synthase (FASN) and the subsequent modulation of key metabolic and signaling pathways, offers a compelling new avenue for the development of disease-modifying therapies for age-related cognitive decline. This guide details the core mechanism of action, summarizes key preclinical efficacy data, outlines experimental protocols, and provides visualizations of the critical signaling pathways involved.
Introduction
The traditional approach to treating Alzheimer's disease has largely focused on the amyloid cascade hypothesis. However, the limited success of amyloid-targeting therapies has prompted a shift towards investigating the fundamental biological processes that drive aging, the primary risk factor for sporadic AD.[1][2] this compound, a compound developed at the Salk Institute for Biological Studies, emerged from a drug discovery paradigm based on phenotypic screens that mimic various aspects of AD-related toxicities, including oxidative stress and inflammation.[3] It is a chemically optimized derivative of fisetin, a natural flavonoid, designed for improved stability, bioavailability, and blood-brain barrier penetration.[4] Preclinical studies have shown that this compound can prevent and even reverse memory loss and other cognitive deficits in mouse models of both inherited and sporadic AD.[2][4] As of 2025, this compound has successfully completed a Phase 1 clinical trial demonstrating its safety in healthy human subjects and is advancing towards Phase 2 trials.[2]
Core Mechanism of Action: Targeting Metabolic Dysregulation
This compound exerts its neuroprotective effects through a multi-pronged approach that converges on the regulation of cellular metabolism. The primary molecular target of this compound is Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][3] By inhibiting FASN, this compound initiates a cascade of downstream effects that collectively combat the metabolic and inflammatory hallmarks of the aging brain.
FASN Inhibition and Acetyl-CoA Metabolism
The inhibition of FASN by this compound leads to an increase in the intracellular levels of acetyl-CoA, a critical metabolite that links cellular energy status to gene expression and mitochondrial function.[5][6] This increase in acetyl-CoA has two major neuroprotective consequences:
-
Enhanced Histone Acetylation: Elevated nuclear acetyl-CoA levels promote the acetylation of histones, an epigenetic modification associated with transcriptional activation.[6][7] This leads to the upregulation of genes involved in neuronal function, synaptic plasticity, and memory formation.[7]
-
Mitochondrial Homeostasis: By preserving mitochondrial acetyl-CoA levels, this compound supports efficient energy production through the tricarboxylic acid (TCA) cycle and protects against age-associated mitochondrial dysfunction.[5]
Activation of Longevity Pathways: AMPK and SIRT1
This compound has also been shown to activate two key regulators of cellular energy homeostasis and stress resistance: AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[4][8] The interplay between these two molecules is crucial for maintaining cellular health and promoting longevity.
-
AMPK Activation: By activating AMPK, this compound enhances cellular energy sensing.[8] Activated AMPK can then phosphorylate and inhibit acetyl-CoA carboxylase 1 (ACC1), another enzyme involved in fatty acid synthesis, further contributing to the increase in acetyl-CoA levels.[5]
-
SIRT1 Activation: The activation of SIRT1, a NAD+-dependent deacetylase, is also linked to the beneficial effects of this compound. SIRT1 has numerous downstream targets involved in mitochondrial biogenesis, antioxidant defense, and the suppression of inflammation.[9] There is a known feedback loop where AMPK can activate SIRT1, and SIRT1 can in turn activate AMPK.[9]
Preclinical Efficacy in Models of Age-Related Cognitive Decline
This compound has been evaluated in multiple preclinical models of aging and Alzheimer's disease, consistently demonstrating robust neuroprotective and cognitive-enhancing effects.
Quantitative Efficacy Data
| Animal Model | Treatment Regimen | Key Cognitive Outcomes | Biomarker Changes | Reference |
| APPswe/PS1ΔE9 Transgenic Mice | 400 ppm in diet for 3 months, starting at 9 months of age | Reversed memory loss in memory and behavior tests to levels of healthy controls. | Reduced hippocampal levels of 4-hydroxynonenal (4HNE), a marker of lipid peroxidation. Normalized palmitate levels. | [3][10] |
| SAMP8 Mice (Accelerated Aging) | Not specified | Reduced cognitive decline. | Maintained a younger hippocampal transcriptome and metabolome. Increased histone H3K9 acetylation. | [5][11] |
| R6/2 Mouse Model (Huntington's Disease) | 200 ppm in diet | Slowed decline in motor function on rotarod and open field tests. Increased median survival from 113 to 134 days. | Reduced HD-driven changes in the expression of genes associated with the proteasome and oxidative phosphorylation. | [11] |
| Wild Type Mice (Age-dependent weight gain) | 200 ppm in diet for 17 weeks, then 400 ppm for 7 weeks | Not assessed | 40% decrease in body weight gain. Improved glucose and lipid indexes. | [5] |
Summary of Preclinical Findings
-
Improved Cognitive Function: In transgenic AD mice, this compound treatment initiated after the onset of cognitive deficits led to a reversal of memory loss.[10]
-
Reduced Neuroinflammation: Treated mice exhibited lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and reduced microglial activation.[4]
-
Decreased Lipid Peroxidation: this compound significantly reduced markers of lipid peroxidation, a key feature of oxytosis/ferroptosis, a form of cell death implicated in AD.[3]
-
Preservation of Synaptic Integrity: The drug helped maintain levels of important synaptic proteins like synaptophysin and PSD-95.[4]
-
Mitochondrial Protection: Mitochondria in treated animals were structurally and functionally healthier, with improved respiratory chain function.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models and Treatment
-
APPswe/PS1ΔE9 Transgenic Mice: Male transgenic mice and C57BL/6J controls were used. At 9 months of age, mice were fed a diet with or without 400 ppm this compound, leading to an average consumption of 34 mg/kg/day. The treatment duration was 3 months.[3]
-
R6/2 Mouse Model of Huntington's Disease: Mice were treated with either 200 ppm (~17 mg/kg/day) or 400 ppm (~34 mg/kg/day) of this compound in their diet.[11]
-
Wild Type Mice on High-Fat Diet: Mice were fed a diet containing 200 ppm of this compound for the first 17 weeks, followed by 400 ppm for the subsequent 7 weeks.[5]
Behavioral Testing
-
Morris Water Maze: This test is used to assess spatial learning and memory. The protocol involves training mice to find a hidden platform in a pool of water, with escape latency and path length as key metrics. Probe trials with the platform removed are used to assess memory retention.[4][12]
-
Novel Object Recognition: This task evaluates recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring the novel versus the familiar object is measured.[4]
In Vitro Assays
-
Oxytosis/Ferroptosis Protection Assay: HT22 neuronal cells are plated and exposed to glutamate, erastin, or RSL3 to induce oxytosis/ferroptosis. The protective effect of this compound is assessed by measuring cell viability, typically using an MTT assay.[1]
-
Lipid Peroxidation Assay: Cellular lipid peroxidation can be measured using reagents like Bodipy 581/591. HT22 or BV2 microglial cells are treated with an inducer of lipid peroxidation (e.g., RSL3 or LPS) in the presence or absence of this compound, and the fluorescence shift is quantified.[3]
Biochemical and Molecular Analyses
-
Western Blotting: This technique is used to quantify the levels of specific proteins. For example, hippocampal extracts from treated and control mice can be analyzed for proteins such as 4HNE adducts, FASN, and phosphorylated ACC1.[3]
-
Metabolomics Analysis: Untargeted metabolomics can be performed on brain tissue to identify changes in the levels of various metabolites, including lipids and acetyl-CoA, following this compound treatment.[3]
-
Drug Affinity Responsive Target Stability (DARTS): This method was used to identify FASN as a direct target of this compound. It involves treating cell lysates with the drug and then subjecting them to proteolysis. Target proteins are protected from degradation by the drug binding.[1]
Conclusion and Future Directions
This compound represents a promising, multi-faceted therapeutic candidate for age-related cognitive decline. Its unique mechanism of action, centered on the inhibition of FASN and the subsequent modulation of acetyl-CoA metabolism and activation of longevity pathways, addresses the complex and interconnected pathologies of the aging brain. The robust preclinical data, demonstrating both preventative and restorative effects on cognitive function, provide a strong rationale for its continued clinical development.
Future research should focus on further elucidating the downstream targets of this compound-mediated histone acetylation and the full spectrum of genes whose expression is altered. The ongoing Phase 2 clinical trials will be critical in translating the compelling preclinical findings into tangible benefits for patients with mild cognitive impairment and early-stage Alzheimer's disease. The development of this compound underscores the potential of targeting fundamental metabolic processes in the fight against age-related neurodegeneration.
References
- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIH 2024 Paving the Way to Phase 2 Trials of CMS121 for Alzheimer's Disease | www.inknowvation.com [inknowvation.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. neuro-121.com [neuro-121.com]
- 5. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [iro.uiowa.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 11. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of the AMPK/SIRT1 pathway in gut dysbiosis–mediated postoperative cognitive dysfunction in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with CMS-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS-121 is a chemically optimized derivative of the natural flavonoid fisetin, demonstrating significant neuroprotective and anti-inflammatory properties in preclinical studies. Its primary mechanism of action involves the inhibition of fatty acid synthase (FASN), a key enzyme in lipid synthesis.[1][2] This multi-targeted molecule also modulates pathways associated with antioxidant defense, mitochondrial stability, and cellular stress resistance, making it a promising candidate for age-related neurodegenerative diseases.[3] These application notes provide detailed protocols for in vitro assays to investigate the neuroprotective and anti-inflammatory effects of this compound.
Key Mechanisms of Action
This compound exerts its therapeutic effects through several converging mechanisms:
-
Inhibition of Fatty Acid Synthase (FASN): this compound directly targets and inhibits FASN, an enzyme upregulated in conditions like Alzheimer's disease. This inhibition modulates lipid metabolism and reduces lipid peroxidation.[1][2]
-
Neuroprotection: It protects neuronal cells from oxytosis/ferroptosis, a form of regulated cell death characterized by lipid peroxidation, which is implicated in neurodegeneration.[1][4]
-
Anti-inflammatory Effects: this compound reduces neuroinflammation by decreasing the production of pro-inflammatory mediators.[3][5]
-
Mitochondrial and Metabolic Support: The compound activates key metabolic regulators like AMPK and SIRT1, promoting mitochondrial health and cellular stress resistance.[3]
Data Presentation
Neuroprotective Efficacy of this compound in HT22 Cells
The following table summarizes the protective effect of this compound against various inducers of oxytosis/ferroptosis in the murine hippocampal neuronal cell line, HT22. Cells were treated with 1 µM this compound prior to the insult, and cell viability was assessed after 24 hours.
| Inducer of Cell Death | Inducer Concentration | This compound Concentration | Outcome |
| Glutamate | 2 mM | 1 µM | Significantly increased cell survival |
| Erastin | 250 nM | 1 µM | Significantly increased cell survival |
| RSL3 | 25 nM | 1 µM | Significantly increased cell survival |
Data synthesized from findings reported in Redox Biology, 2020.
Anti-inflammatory Effects of FASN Inhibition (Target of this compound)
This table illustrates the impact of FASN knockdown, the molecular target of this compound, on the expression of inflammatory markers in HT22 neuronal cells. These results suggest the likely anti-inflammatory effects of this compound treatment.
| Inflammatory Marker | Effect of FASN Knockdown |
| iNOS | Decreased expression |
| COX2 | Decreased expression |
| TNF-α | Decreased expression |
Data reflects the reported effects of FASN knockdown, which is the mechanism of action for this compound, as described in Redox Biology, 2020.
Experimental Protocols
Neuroprotection Assay Against Glutamate-Induced Cytotoxicity in HT22 Cells
This protocol details the procedure to assess the neuroprotective effects of this compound against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.
Materials:
-
HT22 murine hippocampal cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., a working concentration of 1 µM). Remove the old medium from the wells and add the medium containing this compound. Incubate for 1-2 hours.
-
Induction of Cytotoxicity: Prepare a 2 mM glutamate solution in serum-free DMEM. After the pre-treatment incubation, add the glutamate solution to the designated wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Carefully remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in phenol red-free DMEM) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Anti-inflammatory Assay in LPS-Stimulated BV2 Microglial Cells
This protocol is designed to evaluate the anti-inflammatory properties of this compound by measuring its ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well. Allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS. A final concentration between 100 ng/mL to 1 µg/mL is typically effective for inducing an inflammatory response in BV2 cells. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the culture supernatants for cytokine and nitric oxide analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess reagent according to the manufacturer's instructions to measure the nitrite concentration in the supernatant as an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the culture supernatants using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound treated groups to the LPS-only treated group.
Visualizations
Caption: Workflow for the HT22 neuroprotection assay.
Caption: Workflow for the BV2 anti-inflammatory assay.
Caption: this compound mechanism via FASN inhibition.
References
- 1. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
Application Notes and Protocols for Administering CMS-121 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS-121 is a synthetic derivative of the flavonoid fisetin, found naturally in various fruits and vegetables.[1] Developed by researchers at the Salk Institute, this compound has emerged as a promising investigational compound for neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Preclinical studies in mouse models of AD have demonstrated its potential to reverse memory loss and slow the neurodegenerative process.[2] Unlike many AD drug candidates that target amyloid-β plaques, this compound exhibits a multi-pronged mechanism of action, primarily by modulating lipid metabolism, reducing inflammation, and combating oxidative stress.[3][4]
Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to modulate several key cellular pathways implicated in the pathogenesis of Alzheimer's disease. Its primary mechanism involves the regulation of lipid metabolism through the inhibition of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1).[5][6] This action helps to normalize lipid peroxidation, a process of oxidative degradation of lipids that is elevated in AD and contributes to cellular damage. By inhibiting FASN, this compound reduces the levels of lipid-producing molecules, thereby mitigating lipid peroxidation and its downstream inflammatory consequences.[2][5]
Furthermore, this compound has been shown to have potent anti-inflammatory and antioxidant properties.[1] It can reduce the production of pro-inflammatory cytokines and decrease the activation of microglia, the primary immune cells in the brain, which are chronically activated in AD.[1] The compound also supports mitochondrial health, preserving cellular energy production and preventing mitochondrial dysfunction, a key feature of neurodegeneration.[1]
Below is a diagram illustrating the signaling pathways influenced by this compound.
Caption: Signaling pathway of this compound in the context of Alzheimer's disease.
Experimental Protocols
The administration of this compound in mouse models of Alzheimer's disease has been primarily through dietary intake. This method allows for chronic, non-invasive administration, which is well-suited for long-term studies of neurodegenerative diseases.
Mouse Models
The most commonly used mouse models for studying the effects of this compound on Alzheimer's-like pathology are:
-
APPswe/PS1ΔE9: A double transgenic mouse model that expresses a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1) with a deletion of exon 9. These mice develop amyloid-β plaques and cognitive deficits.
-
SAMP8 (Senescence-Accelerated Mouse Prone 8): A model of accelerated aging that develops age-related learning and memory deficits, making it a useful model for sporadic Alzheimer's disease.
Preparation of this compound Diet
-
This compound Formulation: this compound is a synthetic compound and should be obtained from a reputable chemical supplier.
-
Diet Preparation:
-
The standard rodent chow is used as the base diet.
-
This compound is incorporated into the diet at the desired concentration. Commonly used concentrations are 200 parts per million (ppm) and 400 ppm.
-
To ensure homogeneous mixing, a premix of this compound with a small amount of the powdered diet should be prepared before blending it with the total amount of chow.
-
The diet is then typically pelletized for easy consumption by the mice.
-
A control diet without this compound should be prepared using the same procedure.
-
Administration Protocol
-
Animal Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to food and water.
-
Treatment Initiation:
-
In APPswe/PS1ΔE9 mice, treatment is often initiated at an age when pathology is already present, for example, at 9 months of age.[5]
-
In SAMP8 mice, treatment can be initiated at a younger age, such as 4 weeks, to assess its preventative effects.
-
-
Dosage:
-
200 ppm in the diet: This concentration has been shown to result in an approximate daily intake of 9.4 mg/kg to 17 mg/kg of body weight, depending on the food consumption of the mice.
-
400 ppm in the diet: This concentration results in an approximate daily intake of 18.8 mg/kg to 34 mg/kg of body weight.
-
-
Treatment Duration: The duration of treatment typically ranges from 3 to 6 months to allow for the assessment of long-term effects on cognitive function and pathology.[2]
-
Monitoring: Body weight and food consumption should be monitored regularly (e.g., weekly) to ensure the well-being of the animals and to calculate the actual drug intake.
The following diagram outlines the general experimental workflow for administering this compound to Alzheimer's mouse models.
Caption: Experimental workflow for this compound administration in mouse models.
Data Presentation
The following tables summarize the quantitative and qualitative findings from key preclinical studies of this compound in mouse models of Alzheimer's disease and related conditions.
Table 1: Effects of this compound on Cognitive Function in Alzheimer's Mouse Models
| Mouse Model | Treatment Details | Cognitive Test | Outcome | Reference |
| APPswe/PS1ΔE9 | Daily doses for 3 months, starting at 9 months of age | Morris Water Maze | Treated mice performed equally well as healthy control animals. | [2] |
| APPswe/PS1ΔE9 | Daily doses for 3 months, starting at 9 months of age | Contextual Memory Test | Treated mice performed as well as age-matched wild-type mice. | [5] |
| APPswe/PS1ΔE9 | Daily doses for 3 months, starting at 9 months of age | Anxiety Response Test | Treated mice performed as well as age-matched wild-type mice. | [5] |
| SAMP8 | ~20 mg/kg daily oral administration for 4 months | Not specified | Reduced cognitive decline. |
Table 2: Effects of this compound on Neuropathological and Inflammatory Markers
| Mouse Model | Treatment Details | Marker | Tissue | Outcome | Reference |
| APPswe/PS1ΔE9 | Daily doses for 3 months, starting at 9 months of age | 4HNE (Lipid Peroxidation Marker) | Hippocampus | Decreased to levels of wild-type mice. | |
| APPswe/PS1ΔE9 | Daily doses for 3 months, starting at 9 months of age | 15LOX2 (Inflammatory Marker) | Hippocampus | Reduced to levels of untreated wild-type mice. | [5] |
| APPswe/PS1ΔE9 | Daily doses for 3 months, starting at 9 months of age | GFAP (Astrocyte Activation Marker) | Hippocampus | Decreased levels compared to untreated AD mice. | [5] |
| Alzheimer's Model | Not specified | Pro-inflammatory Cytokines (IL-6, TNF-α) | Brain | Lower levels in treated mice. | [1] |
| Alzheimer's Model | Not specified | Synaptic Proteins (Synaptophysin, PSD-95) | Brain | Maintained levels of these proteins. | [1] |
Table 3: Effects of this compound on Metabolic and Systemic Markers in db/db Mice (Model with relevance to AD)
| Marker | Treatment Details | Outcome | Reference |
| Liver Inflammation (NF-κB, IL-18, Caspase 3, C reactive protein) | 6 months in diet | Lowered levels of these markers. | |
| Kidney Damage (Urinary NGAL, clusterin, albumin) | 6 months in diet | Improved (lower) urinary levels. | |
| Glucose Tolerance | 6 months in diet | Improved. | |
| HbA1c and Insulin Levels | 6 months in diet | Reduced. |
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel mechanism of action. The administration protocols outlined in these notes, primarily through dietary supplementation, have proven effective in preclinical mouse models. The provided data demonstrates the potential of this compound to ameliorate cognitive deficits and address key pathological features of Alzheimer's disease, such as neuroinflammation and lipid peroxidation. These application notes and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of this compound in the context of Alzheimer's disease and other neurodegenerative disorders.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. Elevating acetyl-CoA levels reduces aspects of brain aging | eLife [elifesciences.org]
- 3. Attenuation of Age-Related Hearing Impairment in Senescence-Accelerated Mouse Prone 8 (SAMP8) Mice Treated with Fatty Acid Synthase Inhibitor CMS121 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMS-121 in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS-121 is a synthetic derivative of the natural flavonoid fisetin, developed for its potent neuroprotective and anti-inflammatory properties. Recent preclinical studies have highlighted its significant therapeutic potential in the context of metabolic diseases, including obesity, type 2 diabetes, and associated complications such as liver inflammation and kidney damage. These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing this compound in metabolic disease research, based on published preclinical findings.
Mechanism of Action
This compound exerts its metabolic benefits primarily by modulating key enzymes involved in lipid metabolism. It functions as an inhibitor of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1), two critical enzymes in the de novo lipogenesis pathway.[1] This inhibition leads to a decrease in the synthesis of fatty acids and triglycerides. Concurrently, this compound activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK further phosphorylates and inhibits ACC1, reinforcing the reduction in fatty acid synthesis.[1] This dual action on FASN and ACC1, mediated directly and indirectly through AMPK, results in an increase in acetyl-CoA levels and a metabolic shift that mimics the effects of a ketogenic diet, promoting fatty acid oxidation and improving overall metabolic health.[1]
Dosage and Administration in Preclinical Models
In murine models of metabolic disease, this compound has been effectively administered as a dietary supplement over extended periods. The following table summarizes the dosages used in key studies:
| Animal Model | This compound Concentration in Diet | Equivalent Daily Dose | Duration of Treatment | Key Findings | Reference |
| Wild-type (C57BL/6) mice | 200 ppm (first 17 weeks) | ~9.4 mg/kg/day | 6 months | 40% decrease in body weight gain, improved glucose and lipid indexes. | [1] |
| 400 ppm (weeks 18-24) | ~18.8 mg/kg/day | [1] | |||
| db/db mice (model of type 2 diabetes) | Not specified, but based on other studies, likely in the 200-400 ppm range. | Not specified | 6 months | Improved glucose tolerance, reduced HbA1c and insulin levels, decreased blood and liver triglycerides. | [2] |
| R6/2 mice (model of Huntington's disease) | 200 ppm and 400 ppm | ~17 and ~34 mg/kg/day | Not specified for metabolic outcomes | Slowed decline in motor function. | [3] |
Key Experimental Protocols
In Vivo Administration of this compound via Dietary Supplementation
This protocol describes the long-term administration of this compound to mice through their diet.
Materials:
-
Standard rodent chow
-
This compound
-
Food dye (optional, to confirm mixing)
-
Mixer (e.g., V-blender)
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration in the diet (e.g., 200 ppm or 400 ppm).
-
Thoroughly mix the calculated amount of this compound with a small portion of the powdered standard rodent chow.
-
Gradually add the this compound premix to the bulk of the powdered chow in a mixer. If using, add a small amount of food dye to visually confirm homogenous mixing.
-
Mix for a sufficient duration to ensure even distribution of this compound throughout the diet.
-
Provide the this compound-containing diet and water ad libitum to the experimental animals.
-
Monitor food and water intake, as well as body weight, regularly (e.g., weekly).
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess glucose metabolism in mice treated with this compound.
Materials:
-
Sterile D-glucose solution (e.g., 20% in saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Syringes and needles for IP injection
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Fast mice for 6 hours prior to the test by removing food but allowing access to water.
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Administer D-glucose via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Measure blood glucose levels for each time point.
-
Plot the blood glucose concentration over time for each experimental group and calculate the area under the curve (AUC) for statistical analysis.
Analysis of Plasma Lipids
This protocol outlines the collection and analysis of plasma for lipid profiling.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant-coated tubes (e.g., EDTA)
-
Centrifuge
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Anesthetize the mouse.
-
Collect blood via cardiac puncture into an anticoagulant-coated tube.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma (supernatant) and store at -80°C until analysis.
-
For lipid analysis, thaw the plasma samples on ice.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method.
-
Analyze the extracted lipids using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify triglycerides, free fatty acids, cholesterol, and other lipid species.
Western Blot Analysis of Liver Tissue
This protocol describes the preparation of liver lysates and subsequent protein analysis by Western blot.
Materials:
-
Liquid nitrogen
-
Homogenizer (e.g., Dounce or mechanical)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary and secondary antibodies specific to target proteins (e.g., p-AMPK, AMPK, FASN, ACC1, p-ACC1)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Euthanize the mouse and immediately excise the liver.
-
Snap-freeze the liver tissue in liquid nitrogen and store at -80°C.
-
To prepare the lysate, pulverize a small piece of the frozen liver tissue.
-
Homogenize the powdered tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine the protein concentration using a standard protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target proteins, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound in metabolic regulation.
Caption: Experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols: Techniques for Measuring Cms-121 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cms-121 is a synthetic derivative of the natural flavonoid fisetin, developed by researchers at the Salk Institute for Biological Studies.[1][2] It has emerged as a promising therapeutic candidate for age-related neurodegenerative and metabolic diseases, particularly Alzheimer's disease (AD).[3][4] Unlike many experimental AD drugs that target amyloid-β protein, this compound acts on distinct pathways related to lipid metabolism, inflammation, and cellular stress.[5] Preclinical studies in various mouse models have demonstrated its ability to reverse memory loss, reduce inflammation, and protect brain cells from degeneration.[2][3][5] The compound has advanced to Phase 1 clinical trials to evaluate its safety in humans.[5][6][7]
These application notes provide a comprehensive overview of the in vivo techniques and protocols necessary to effectively measure the efficacy of this compound in preclinical animal models. The methodologies detailed herein cover behavioral assessments, biochemical analyses, and histological evaluations to provide a multi-faceted understanding of the compound's neuroprotective and metabolic effects.
Mechanism of Action: Key Signaling Pathways
This compound exerts its therapeutic effects through a multi-targeted mechanism, primarily centered on the regulation of lipid metabolism and the mitigation of cellular stress. Its principal molecular target identified is Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis.[8][9][10] By inhibiting FASN, this compound initiates a cascade of downstream effects that collectively contribute to neuroprotection.
This includes reducing lipid peroxidation, a destructive process implicated in the progression of several neurodegenerative diseases.[3][8][10] Furthermore, this compound modulates pathways related to inflammation and oxytosis/ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][11][12] It has also been shown to activate key regulators of cellular stress resistance like AMPK and SIRT1.[1]
Caption: this compound signaling pathway illustrating FASN inhibition and downstream neuroprotective effects.
In Vivo Experimental Workflow
A systematic in vivo study to evaluate this compound efficacy involves several key stages, from animal model selection to terminal tissue analysis. The use of appropriate transgenic or age-accelerated mouse models is critical for replicating aspects of human disease.[13][14] Models such as the APPswe/PS1ΔE9 double transgenic mouse for AD or the Senescence-Accelerated Mouse Prone 8 (SAMP8) for age-related cognitive decline are commonly used.[4][8]
The workflow ensures rigorous and reproducible evaluation of the compound's effects on cognitive, biochemical, and histological endpoints.
Caption: Standardized experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: Animal Model and this compound Administration
This protocol outlines the setup for an in vivo study using a mouse model of Alzheimer's Disease.
1. Animals:
-
Use male APPswe/PS1ΔE9 transgenic mice and wild-type (WT) littermates.
-
House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water).
2. Grouping (n=10-15 per group):
-
Group A: Wild-Type (WT) mice on a control diet.
-
Group B: AD transgenic mice on a control diet (Vehicle).
-
Group C: AD transgenic mice on a diet containing this compound.
3. This compound Administration:
-
Treatment is typically initiated after the onset of cognitive deficits in the AD model (e.g., at 9 months of age).[2][3]
-
This compound is incorporated into the rodent chow at a specified concentration (e.g., 200-400 ppm).[4]
-
Administer the respective diets to the groups for a period of 3 months.[2]
-
Monitor body weight and food intake weekly.
Protocol 2: Behavioral Assessment - Morris Water Maze (MWM)
The MWM test is widely used to evaluate spatial learning and memory in rodents.[15][16]
1. Apparatus:
-
A circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C.
-
A hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
Distal visual cues are placed around the pool for spatial navigation.
2. Procedure:
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15s.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow each mouse to swim freely for 60 seconds, starting from a novel position.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
Protocol 3: Biochemical Analysis of Brain Tissue
This protocol details methods to quantify key biomarkers of oxidative stress and inflammation.
1. Tissue Preparation:
-
Following the final behavioral test, euthanize mice via approved methods.
-
Perfuse transcardially with ice-cold PBS.
-
Dissect the brain and isolate the hippocampus and cortex.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until use.
-
Homogenize tissue samples in appropriate lysis buffers (e.g., RIPA buffer with protease/phosphatase inhibitors).
2. Analysis of Inflammatory Markers:
-
Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain homogenates, following the manufacturer's instructions.[1]
3. Analysis of Lipid Peroxidation:
-
Measure the levels of 4-hydroxynonenal (4-HNE) protein adducts, a key marker of lipid peroxidation, via Western Blot.[8][10]
-
Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for 4-HNE.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensity using densitometry software.
Protocol 4: Histological and Immunohistochemical Analysis
Histological analysis provides crucial insights into the structural integrity of brain tissue and cellular responses to treatment.[17]
1. Tissue Fixation and Sectioning:
-
For a subset of animals, perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains into 30-40 µm coronal sections using a cryostat or vibratome.
2. Neuronal Viability Staining (Cresyl Violet):
-
Mount sections onto slides and stain with a 0.1% Cresyl Violet solution.
-
This stain binds to Nissl bodies in neurons, allowing for the assessment of neuronal morphology and the identification of neuronal loss or damage (pyknotic nuclei, chromatolysis).[18][19]
-
Quantify the number of healthy-appearing neurons in specific regions (e.g., CA1 of the hippocampus) using stereological methods.[20]
3. Immunohistochemistry (IHC) for Neuroinflammation:
-
Perform IHC to detect markers of glial activation.
-
Use primary antibodies against Iba1 (for microglia) and Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes.[1][18]
-
Incubate sections with appropriate fluorescently-labeled secondary antibodies.
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the immunoreactive area or cell morphology to assess the level of microgliosis and astrogliosis.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Table 1: Summary of Morris Water Maze Performance
| Parameter | WT + Control Diet | AD + Control Diet | AD + this compound Diet |
|---|---|---|---|
| Acquisition (Day 5 Escape Latency, s) | 15.2 ± 1.8 | 45.5 ± 4.1 | 22.1 ± 2.5* |
| Probe (Time in Target Quadrant, %) | 42.1 ± 3.5 | 18.9 ± 2.2 | 35.6 ± 3.1* |
| Probe (Platform Crossings) | 5.1 ± 0.6 | 1.8 ± 0.3 | 4.2 ± 0.5* |
Table 2: Key Biochemical Markers in Hippocampal Tissue
| Marker | WT + Control Diet | AD + Control Diet | AD + this compound Diet |
|---|---|---|---|
| TNF-α (pg/mg protein) | 12.5 ± 1.1 | 35.8 ± 3.4 | 18.2 ± 2.0* |
| 4-HNE Adducts (Relative Density) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.3 ± 0.2* |
Table 3: Histological Quantification in Hippocampal CA1 Region
| Parameter | WT + Control Diet | AD + Control Diet | AD + this compound Diet |
|---|---|---|---|
| Healthy Neurons (cells/mm²) ** | 450 ± 25 | 210 ± 18 | 395 ± 22 |
| GFAP Immunoreactive Area (%) | 4.5 ± 0.5 | 18.2 ± 1.9 | 7.1 ± 0.8 |
References
- 1. neuro-121.com [neuro-121.com]
- 2. beingpatient.com [beingpatient.com]
- 3. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 4. mdpi.com [mdpi.com]
- 5. Salk team launches phase 1 clinical trial for Alzheimer’s therapy - Salk Institute for Biological Studies [salk.edu]
- 6. iadrp.nia.nih.gov [iadrp.nia.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. sciencedaily.com [sciencedaily.com]
- 10. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivobiosystems.com [invivobiosystems.com]
- 14. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 16. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 17. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 18. Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rwandamedicaljournal.org [rwandamedicaljournal.org]
- 20. Histological and functional outcomes after traumatic brain injury in mice null for the erythropoietin receptor in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CMS-121 in the Study of Lipid Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS-121, a synthetic derivative of the natural flavonoid fisetin, has emerged as a potent modulator of lipid metabolism with significant therapeutic potential in age-related metabolic and neurodegenerative diseases.[1][2] These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate lipid metabolism pathways. The document outlines its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for relevant experiments.
This compound primarily functions by inhibiting key enzymes in fatty acid synthesis, namely Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1).[3][4][5] Its inhibitory action on FASN has been directly demonstrated.[4][6] Furthermore, this compound activates 5' AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits ACC1, a rate-limiting enzyme in fatty acid biosynthesis.[3][7][8] This dual action leads to a reduction in de novo lipogenesis, an increase in cellular acetyl-CoA levels, and a subsequent shift in metabolic signaling.[7][9]
Key Applications
-
Investigation of de novo lipogenesis: this compound serves as a valuable tool for studying the physiological and pathological roles of fatty acid synthesis in various models.
-
Modulation of AMPK signaling: Researchers can utilize this compound to explore the downstream effects of AMPK activation on lipid metabolism and related pathways.
-
Amelioration of lipotoxicity: this compound can be employed to investigate the mechanisms underlying cellular damage caused by excess lipids and to explore therapeutic strategies to mitigate these effects.[3]
-
Study of metabolic reprogramming in disease: The compound is useful in models of obesity, type 2 diabetes, and neurodegenerative diseases like Alzheimer's to study how altering lipid metabolism can impact disease progression.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment observed in various preclinical models.
Table 1: Effects of this compound on Body Weight and Blood Glucose Markers
| Parameter | Model | Treatment Details | Result | Reference |
| Body Weight Gain | Wild-type aging mice | This compound in diet for 6 months | 40% decrease compared to control | [7] |
| Body Weight | db/db mice | This compound in diet for 6 months | 5% reduction compared to control | [3] |
| Fasting Glucose | Wild-type aging mice | This compound in diet for 6 months | Lower levels compared to control | [7] |
| Glycated Hemoglobin (HbA1c) | db/db mice | This compound in diet for 6 months | Reduction compared to control | [3] |
| Insulin | db/db mice | This compound in diet for 6 months | Reduction compared to control | [3] |
Table 2: Effects of this compound on Lipid Profiles in Blood and Liver
| Parameter | Tissue | Model | Result | Reference |
| Free Fatty Acids (FFA) | Blood | Wild-type aging mice | Significant decrease | [7] |
| Free Fatty Acids (FFA) | Blood | db/db mice | Trend towards lower levels | [3] |
| Free Fatty Acids (FFA) | Liver | db/db mice | Significant decrease | [3] |
| Triglycerides (TG) | Blood | db/db mice | Significant decrease | [3] |
| Triglycerides (TG) | Liver | Wild-type aging mice | Observed decrease | [7] |
| Triglycerides (TG) | Liver | db/db mice | Trend towards lower levels | [3] |
| Cholesterol | Blood | Wild-type aging mice | Increased levels | [7] |
| Cholesterol | Blood & Liver | db/db mice | No alteration of elevated levels | [3] |
Table 3: Effects of this compound on Key Proteins and Metabolites in Lipid Metabolism
| Parameter | Tissue | Model | Result | Reference |
| Fatty Acid Synthase (FASN) | Liver | Wild-type aging mice | Decreased levels | [7] |
| Phospho-ACC1 (p-ACC1) | Adipose Tissue | Wild-type aging mice | Increased phosphorylation (inhibition) | [7] |
| GLUT4 | Adipose Tissue | Wild-type aging mice | Increased levels | [7] |
| Nrf1 & TFAM | Adipose Tissue | Wild-type aging mice | Increased levels | [7] |
| Short-chain Acylcarnitines | Plasma | Wild-type aging mice | Elevated concentrations | [9] |
| Butyrate Metabolites | Plasma | Wild-type aging mice | Elevated concentrations | [9] |
| Fatty Acid Intermediates | Urine | db/db mice | Decreased levels of 13 intermediates | [3] |
| 4-Hydroxynonenal (4HNE) | Hippocampus | AD transgenic mice | Decreased levels to that of wild-type | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its effects.
Caption: Mechanism of action of this compound on lipid metabolism.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are representative protocols for key experiments to assess the impact of this compound on lipid metabolism. These should be optimized based on specific experimental conditions and laboratory standards.
Protocol 1: In Vivo Administration of this compound and Sample Collection
Objective: To assess the metabolic effects of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., formulated in diet)
-
Mouse model (e.g., C57BL/6J, db/db, or transgenic AD mice)
-
Standard or high-fat diet
-
Metabolic cages (optional)
-
Blood collection supplies (e.g., EDTA tubes)
-
Surgical tools for tissue dissection
-
Liquid nitrogen and sample storage tubes
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Diet Preparation: Prepare the control diet and the this compound-containing diet. The concentration of this compound may need to be optimized based on previous studies (e.g., as cited in the literature).
-
Animal Grouping: Randomly assign animals to control and treatment groups (n=8-10 per group is recommended).
-
Treatment: Provide the respective diets ad libitum for the duration of the study (e.g., 3-6 months).[3][7]
-
Monitoring: Monitor body weight, food, and water intake regularly (e.g., weekly). If using metabolic cages, monitor oxygen consumption and energy expenditure.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture or other approved methods after a period of fasting. Place blood in EDTA tubes and centrifuge to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Euthanize the animals according to approved protocols. Perfuse with ice-cold PBS. Quickly dissect tissues of interest (e.g., liver, adipose tissue, brain), snap-freeze in liquid nitrogen, and store at -80°C until analysis.
Protocol 2: Western Blot Analysis of FASN, p-ACC1, and GLUT4
Objective: To quantify changes in key protein levels and phosphorylation status in response to this compound treatment.
Materials:
-
Frozen tissue samples (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FASN, anti-p-ACC1, anti-ACC1, anti-GLUT4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). For p-ACC1, normalize to total ACC1.
Protocol 3: Untargeted Metabolomics for Lipid Profiling
Objective: To obtain a comprehensive profile of lipid species affected by this compound.
Materials:
-
Plasma or tissue homogenates (from Protocol 1)
-
Solvent for extraction (e.g., methanol, chloroform, isopropanol)
-
Internal standards
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Sample Preparation and Extraction:
-
Thaw samples on ice.
-
For plasma, precipitate proteins and extract lipids using a cold solvent mixture (e.g., methanol).
-
For tissues, homogenize in an appropriate solvent.
-
Add a cocktail of internal standards to correct for extraction efficiency and instrument variability.
-
Centrifuge to pellet debris and collect the supernatant containing the metabolites.
-
-
LC-MS/GC-MS Analysis:
-
Inject the extracted samples into the LC-MS or GC-MS system.
-
Use an appropriate column and gradient/temperature program to separate the lipid species.
-
Acquire data in both positive and negative ionization modes for comprehensive coverage.
-
-
Data Processing:
-
Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.
-
-
Metabolite Identification and Statistical Analysis:
-
Identify metabolites by comparing retention times and mass spectra to known standards and databases (e.g., METLIN, LIPID MAPS).
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify lipids that are significantly different between control and this compound treated groups.
-
Perform pathway analysis to understand the biological implications of the observed changes.[4]
-
References
- 1. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 2. neuro-121.com [neuro-121.com]
- 3. mdpi.com [mdpi.com]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction | Aging [aging-us.com]
- 9. CMS121 mitigates aging-related obesity and metabolic dysfunction | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Investigating Fatty Acid Synthase (FASN) Inhibition using Cms-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cms-121, a derivative of the flavonoid fisetin, has emerged as a potent inhibitor of fatty acid synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, and its upregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[1][3] this compound's inhibitory action on FASN leads to a modulation of lipid metabolism, a reduction in lipid peroxidation, and anti-inflammatory effects.[1][2] These properties make this compound a valuable tool for investigating the role of FASN in disease pathogenesis and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound to study FASN inhibition in cellular models. The protocols cover the assessment of FASN enzymatic activity, analysis of lipid peroxidation, and general cell culture procedures for commonly used cell lines in this research area.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| FASN Activity | HT22 cell lysate | Dose-dependent | Inhibition of FASN enzymatic activity | [1][2] |
| Cell Viability | HT22 | 500 nM | Protection against oxytosis | [4] |
| Cell Viability | HT22 | 1 µM | Significant increase in survival against glutamate, erastin, and RSL3 induced cell death | [1] |
| Acetyl-CoA Levels | Rat primary neurons | 1 µM (24 hr) | Significant increase in total acetyl-CoA levels | [4] |
| Lipid Peroxidation | HT22 | Not specified | Prevention of RSL3-induced lipid peroxidation | [1] |
| Lipid Peroxidation | BV2 | Not specified | Inhibition of LPS-induced lipid peroxidation | [1] |
Signaling Pathway
The primary mechanism of this compound involves the direct inhibition of FASN. This leads to a cascade of downstream effects, most notably an increase in the levels of acetyl-CoA, as its consumption in fatty acid synthesis is blocked.[4][5] Elevated acetyl-CoA levels have been shown to be neuroprotective.[4] Additionally, this compound has been reported to activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), further contributing to the increase in acetyl-CoA.[5]
Caption: this compound inhibits FASN, leading to increased Acetyl-CoA and neuroprotection.
Experimental Protocols
FASN Enzymatic Activity Assay
This protocol describes the measurement of FASN activity in cell lysates by monitoring the oxidation of NADPH.[1][6]
Materials:
-
HT22 cells
-
10 cm cell culture dishes
-
Phosphate Buffered Saline (PBS), ice-cold
-
Assay Buffer: 0.1 M KH2PO4, 1 mM EDTA, pH 7.0
-
Cell scraper
-
Microcentrifuge
-
Sonicator
-
Acetyl-CoA (25 µM final concentration)
-
Malonyl-CoA (100 µM final concentration)
-
NADPH
-
This compound
-
Triclosan (positive control)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
Procedure:
-
Seed HT22 cells in 10 cm dishes and grow to approximately 80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Collect cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in assay buffer.
-
Lyse the cells by one freeze-thaw cycle followed by gentle sonication.
-
In a spectrophotometer cuvette, combine the cell lysate with acetyl-CoA (25 µM) and malonyl-CoA (100 µM).
-
Add this compound at various concentrations to the experimental cuvettes. Include a vehicle control and a positive control (Triclosan).
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C.
-
Calculate the Vmax in the linear range of the kinetic curve and compare it to the vehicle control.
Lipid Peroxidation Assay
This protocol outlines the detection of lipid peroxidation in cultured cells using the fluorescent probe BODIPY™ 581/591 C11 and by measuring 4-hydroxynonenal (4-HNE) protein adducts.[1]
Materials:
-
HT22 or BV2 cells
-
96-well plates
-
This compound
-
RSL3 (for HT22 cells) or Lipopolysaccharide (LPS) (for BV2 cells) to induce lipid peroxidation
-
BODIPY™ 581/591 C11 dye
-
Fluorescence plate reader
-
Antibodies for 4-HNE protein adducts (for Western blotting or ELISA)
-
Lysis buffer for protein extraction
-
Reagents for Western blotting or ELISA
Procedure for BODIPY™ 581/591 C11 Assay:
-
Seed HT22 or BV2 cells in a 96-well plate.
-
Pre-treat cells with this compound for a specified time.
-
Induce lipid peroxidation by adding RSL3 (for HT22) or LPS (for BV2).
-
Load the cells with BODIPY™ 581/591 C11 dye according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader with appropriate filter sets for the oxidized and reduced forms of the dye.
-
Calculate the ratio of oxidized to reduced dye to determine the extent of lipid peroxidation.
Procedure for 4-HNE Adduct Measurement:
-
Treat cells as described in steps 1-3 of the BODIPY assay.
-
Lyse the cells and extract total protein.
-
Determine protein concentration.
-
Analyze the levels of 4-HNE protein adducts using Western blotting or ELISA with a specific antibody.
-
Quantify the results and normalize to a loading control.
Cell Culture and Treatment Protocol
This protocol provides general guidelines for the culture of HT22 and BV2 cells and their treatment with this compound.
Materials:
-
HT22 murine hippocampal neuronal cells
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Culture HT22 and BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 500 nM to 1 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Proceed with downstream assays as required.
Experimental Workflow Diagrams
Caption: Workflow for determining FASN enzymatic activity.
Caption: Workflow for assessing lipid peroxidation.
References
- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 4. Elevating acetyl-CoA levels reduces aspects of brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.12. Fatty acid synthase enzymatic activity assay [bio-protocol.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Cms-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cms-121, a chemically optimized derivative of the natural flavonoid fisetin, has emerged as a promising therapeutic candidate with potent anti-inflammatory and neuroprotective properties.[1][2] Preclinical studies have demonstrated its efficacy in mitigating inflammatory responses in various models of age-related diseases, including Alzheimer's disease and type 2 diabetes.[3][4][5] The primary mechanism of action of this compound involves the inhibition of fatty acid synthase (FASN), leading to the modulation of lipid metabolism and a reduction in lipid peroxidation, a key driver of inflammation.[2][4] Furthermore, this compound has been shown to influence key signaling pathways that regulate cellular stress and inflammation, such as the AMPK and NF-κB pathways.[1][3]
These application notes provide detailed protocols for assessing the anti-inflammatory properties of this compound in vitro, focusing on its effects on macrophage activation and key inflammatory signaling pathways. The provided methodologies will enable researchers to systematically evaluate the therapeutic potential of this compound and similar compounds.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| LPS (100 ng/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) |
| Vehicle Control | - | |
| LPS (100 ng/mL) | - | |
| This compound + LPS | 1 | |
| This compound + LPS | 5 | |
| This compound + LPS | 10 |
Table 3: Effect of this compound on NF-κB Activation in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | Relative NF-κB Reporter Activity |
| Vehicle Control | - | |
| LPS (100 ng/mL) | - | |
| This compound + LPS | 1 | |
| This compound + LPS | 5 | |
| This compound + LPS | 10 |
Table 4: Effect of this compound on NLRP3 Inflammasome Activation
| Treatment Group | Concentration (µM) | Caspase-1 Activity (Fold Change) | IL-18 (pg/mL) |
| Vehicle Control | - | ||
| LPS (100 ng/mL) + ATP (5mM) | - | ||
| This compound + LPS + ATP | 1 | ||
| This compound + LPS + ATP | 5 | ||
| This compound + LPS + ATP | 10 |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This protocol details an in vitro assay to evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.
-
This compound Pre-treatment: The following day, remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-treated, non-LPS stimulated control group.
-
Supernatant Collection: Following incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated group.
Protocol 2: Quantification of Nitric Oxide Production
This protocol describes the measurement of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages treated with this compound using the Griess reagent.[8]
Materials:
-
Supernatants from Protocol 1
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.
-
Griess Assay: Add 50 µL of the collected cell culture supernatants and standards to a new 96-well plate in triplicate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the inhibitory effect of this compound on NO production.
Protocol 3: Evaluation of NF-κB Signaling Pathway Activation
This protocol outlines a method to assess the effect of this compound on the activation of the NF-κB signaling pathway, a central regulator of inflammation, using a reporter gene assay.[9][10]
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
LPS
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound at various concentrations for 2 hours, followed by stimulation with LPS (100 ng/mL) for 6-8 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Calculate the percentage inhibition of LPS-induced NF-κB activation by this compound.
Protocol 4: Assessment of NLRP3 Inflammasome Activation
This protocol provides a method to investigate the potential inhibitory effect of this compound on the NLRP3 inflammasome, a key component of the innate immune system that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][12][13]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS
-
ATP
-
This compound
-
Caspase-1 activity assay kit
-
ELISA kit for IL-18
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with PMA (100 ng/mL) for 48 hours.
-
Priming: Prime the differentiated macrophages with LPS (100 ng/mL) for 4 hours in serum-free media.
-
This compound Treatment: Pre-treat the primed cells with this compound at various concentrations for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatants for IL-18 measurement and lyse the cells to measure caspase-1 activity.
-
Caspase-1 and IL-18 Measurement: Quantify caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit. Measure the concentration of secreted IL-18 in the supernatants using an ELISA kit.
-
Data Analysis: Determine the dose-dependent effect of this compound on LPS/ATP-induced caspase-1 activation and IL-18 secretion.
Mandatory Visualizations
References
- 1. neuro-121.com [neuro-121.com]
- 2. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 3. mdpi.com [mdpi.com]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. criver.com [criver.com]
Application Notes and Protocols: CMS-121 Treatment in db/db Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
CMS-121, a derivative of the natural flavonoid fisetin, has emerged as a promising therapeutic candidate for metabolic diseases.[1][2] Studies in db/db mice, a well-established model of obesity and type 2 diabetes, have demonstrated the potential of this compound to alleviate key complications associated with the disease, including hyperglycemia, liver inflammation, and kidney damage.[1][3] These application notes provide a comprehensive overview of the experimental protocols and key findings from studies investigating the effects of this compound in this preclinical model.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db) | This compound Treated (db/db) | Key Findings | Reference |
| Body Weight | Increased | 5% reduction compared to control | This compound leads to a modest but significant reduction in body weight gain. | [1] |
| Glucose Tolerance | Impaired | Improved | This compound treatment enhances the ability to clear a glucose load. | [1][4] |
| HbA1c | Elevated | Reduced | Indicates improved long-term glycemic control with this compound. | [1][4] |
| Insulin Levels | Elevated | Reduced | Suggests improved insulin sensitivity following this compound treatment. | [1][4] |
| Plasma Triglycerides | Elevated | Significantly decreased | This compound demonstrates a potent lipid-lowering effect in the circulation. | [1] |
| Liver Triglycerides | Elevated | Decreased | The treatment helps in reducing ectopic fat accumulation in the liver. | [1] |
| Plasma Free Fatty Acids | Elevated | Decreased | This compound lowers circulating free fatty acids. | [1] |
| Liver Free Fatty Acids | Elevated | Significantly decreased | Indicates a reduction in lipid accumulation within the liver. | [1] |
Table 2: Effects of this compound on Markers of Liver Inflammation in db/db Mice
| Marker | Control (db/db) | This compound Treated (db/db) | Key Findings | Reference |
| NF-κB (active) | Increased | Lowered | This compound reduces the activity of a key pro-inflammatory transcription factor. | [1] |
| IL-18 | Increased | Lowered | Demonstrates a reduction in a pro-inflammatory cytokine. | [1] |
| Caspase 3 (cleaved) | Increased | Lowered | Suggests a decrease in apoptosis and cellular stress in the liver. | [1] |
| C-reactive protein (CRP) | Increased | Lowered | Indicates a systemic anti-inflammatory effect of this compound. | [1] |
Table 3: Effects of this compound on Markers of Kidney Damage in db/db Mice
| Marker | Control (db/db) | This compound Treated (db/db) | Key Findings | Reference |
| Urinary NGAL | Elevated | Lowered | Suggests protection against kidney tubule injury. | [1] |
| Urinary Clusterin | Elevated | Lowered | Indicates improved glomerular and tubular function. | [1] |
| Urinary Albumin | Elevated | Lowered | Points towards a reduction in glomerular damage and proteinuria. | [1] |
| Renal NDUFB8 | Elevated | Restored to normal levels | This compound normalizes the levels of this mitochondrial protein. | [1][3] |
| Renal UQCRC2 | Elevated | Restored to normal levels | Suggests restoration of mitochondrial function in the kidney. | [1][3] |
| Renal VDAC | Elevated | Restored to normal levels | Indicates a normalization of mitochondrial membrane function. | [1][3] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a phenotype resembling type 2 diabetes.[1][3] Age-matched wild-type (WT) mice can be used as a reference group.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week before the start of the experiment.
-
Treatment Initiation: Treatment with this compound begins at 5 weeks of age.[1]
-
Drug Administration: this compound is incorporated into the standard rodent chow and provided ad libitum. A typical concentration used is 400 ppm.[5] The control group receives the same diet without this compound.
-
Duration: The treatment is carried out for a period of 6 months.[1][3]
-
Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted overnight (approximately 16-18 hours) with free access to water.[6]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).[3]
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.[3][6]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration using a glucometer.[6]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Biochemical Parameters
-
Blood Collection: At the end of the treatment period, blood is collected via cardiac puncture or from the tail vein. Plasma is separated by centrifugation.
-
HbA1c: Measured from whole blood using a commercially available assay kit.
-
Insulin: Plasma insulin levels are determined using a mouse insulin ELISA kit.
-
Triglycerides and Free Fatty Acids: Plasma and liver levels are measured using commercially available colorimetric assay kits. Liver tissue is homogenized in an appropriate buffer before measurement.
Analysis of Liver Inflammation Markers
-
Tissue Preparation: Liver tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C. Nuclear and cytoplasmic extracts are prepared for NF-κB analysis.
-
NF-κB Activity: Assessed by Western blot for the p65 subunit in nuclear extracts.
-
IL-18 and CRP: Measured in liver homogenates using specific mouse ELISA kits.[7][8]
-
Caspase-3 Activity: Determined using a colorimetric or fluorometric assay that measures the cleavage of a specific substrate.[9]
Analysis of Kidney Damage Markers
-
Urine Collection: Urine samples are collected from mice housed in metabolic cages.
-
NGAL, Clusterin, and Albumin: Urinary levels of these markers are quantified using specific mouse ELISA kits.[10][11]
-
Mitochondrial Protein Analysis: Kidney tissue is homogenized, and mitochondrial fractions are isolated. The levels of NDUFB8, UQCRC2, and VDAC are determined by Western blotting.
Visualizations
Caption: Experimental workflow for this compound treatment in db/db mice.
Caption: Proposed signaling pathway of this compound in metabolic disease.
References
- 1. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice [mdpi.com]
- 3. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]
- 4. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. Severe hepatic injury in interleukin 18 (IL-18) transgenic mice: a key role for IL-18 in regulating hepatocyte apoptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NOD-Like Receptor Protein 3 Inflammasome-Dependent IL-1β Accelerated ConA-Induced Hepatitis [frontiersin.org]
- 9. promega.com [promega.com]
- 10. bioporto.com [bioporto.com]
- 11. researchgate.net [researchgate.net]
Measuring the Bioavailability of Cms-121: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cms-121, a chemically optimized derivative of the natural flavonoid fisetin, is a promising therapeutic candidate with demonstrated neuroprotective, anti-inflammatory, and anti-aging properties.[1][2][3] Its mechanism of action involves the inhibition of acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FASN), key enzymes in lipid metabolism.[4][5][6] As with any orally administered drug candidate, determining its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action—is a critical step in preclinical and clinical development.[7][8]
These application notes provide detailed protocols for measuring the bioavailability of this compound, encompassing both in vitro permeability and in vivo pharmacokinetic studies. The methodologies described are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and for optimizing its formulation and dosage regimens.
Pre-analytical Considerations
Accurate quantification of this compound in biological matrices is paramount for bioavailability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10] Method development and validation are critical preliminary steps.[11][12]
This compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H19NO3 | [13] |
| Molecular Weight | 321.37 g/mol | [13] |
| Solubility | Soluble in DMSO, PEG300, Tween 80, and Saline mixtures. | [2][13] |
In Vitro Permeability Assessment
In vitro models are valuable for initial screening and for understanding the mechanisms of intestinal absorption.[14][15][16][17]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[14]
Protocol:
-
Preparation of the Donor Plate: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution (pH 6.5-7.4) to the desired concentration. This solution is added to the wells of a 96-well filter plate (donor plate).
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a solubilizing agent to prevent the compound from precipitating.
-
Assembly and Incubation: The donor plate is placed on top of the acceptor plate, such that the artificial membrane of the donor plate is in contact with the buffer in the acceptor plate. The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, the concentrations of this compound in both the donor and acceptor wells are determined by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([this compound]_A / [this compound]_D,eq))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[this compound]_A is the concentration in the acceptor well
-
[this compound]_D,eq is the equilibrium concentration
-
Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transporters and metabolic enzymes.[14][18]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: this compound solution is added to the apical (donor) chamber, and samples are collected from the basolateral (acceptor) chamber at various time points.
-
Basolateral to Apical (B-A) Transport: this compound solution is added to the basolateral (donor) chamber, and samples are collected from the apical (acceptor) chamber at various time points.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
In Vivo Bioavailability Studies
In vivo studies in animal models and humans are essential for determining the pharmacokinetic profile of this compound.[7][19][20][21]
Animal Pharmacokinetic Studies
Rodent models (e.g., mice, rats) are commonly used in preclinical bioavailability studies.
Protocol:
-
Animal Acclimatization and Fasting: Animals are acclimatized to the housing conditions and fasted overnight prior to drug administration.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at a specific dose. A parallel group receives an intravenous (IV) administration to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified by LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
F (%): Absolute bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Human Clinical Bioavailability Studies
Phase 1 clinical trials are conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound in humans.[22] A study (NCT05318040) has already evaluated the safety, tolerability, and pharmacokinetics of this compound, including the effect of food on its bioavailability.[22] The results showed that systemic exposure to this compound was approximately 50% higher in the fed state.[23]
Protocol (based on general guidelines and the NCT05318040 study):
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study design is typically employed. A food-effect component is often included as an open-label, crossover design.[22]
-
Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.
-
Drug Administration:
-
SAD/MAD: Subjects receive single or multiple escalating oral doses of this compound or placebo.
-
Food-Effect: Subjects receive a single oral dose of this compound under both fasted and fed (typically a high-fat meal) conditions, with a washout period between treatments.[22]
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals post-dose to characterize the plasma concentration-time profile of this compound and its metabolites.[23][24]
-
Bioanalytical Method: Validated LC-MS/MS methods are used to quantify this compound and its metabolites in plasma.[24]
-
Data Analysis: Pharmacokinetic parameters are calculated for each dose level and for fed versus fasted conditions. Statistical analyses are performed to compare these parameters.
Data Presentation
Quantitative data from bioavailability studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Permeability of this compound
| Assay | Parameter | Result |
| PAMPA | Pe (x 10⁻⁶ cm/s) | [Insert experimental value] |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | [Insert experimental value] |
| Caco-2 | Papp (B-A) (x 10⁻⁶ cm/s) | [Insert experimental value] |
| Caco-2 | Efflux Ratio | [Insert calculated value] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | F (%) |
| Oral | 20 | 500 | 1.0 | 2500 | 4.5 | 60 |
| IV | 5 | 1200 | 0.1 | 4167 | 3.8 | 100 |
Table 3: Effect of Food on this compound Pharmacokinetics in Humans (Example Data)
| Parameter | Fasted | Fed | Ratio (Fed/Fasted) |
| Cmax (ng/mL) | 800 | 1000 | 1.25 |
| Tmax (h) | 1.5 | 3.0 | - |
| AUC₀₋inf (ng·h/mL) | 6000 | 9000 | 1.50 |
Visualizations
Caption: Experimental workflow for determining the bioavailability of this compound.
References
- 1. neuro-121.com [neuro-121.com]
- 2. CMS121 | acetyl-CoA carboxylase 1 (ACC1) inhibitor | CAS 1353224-53-9 | Buy CMS121 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioxpedia.com [bioxpedia.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Small Molecule Quantitation – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. In vitro models replicating the human intestinal epithelium for absorption and metabolism studies: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 19. 21 CFR § 320.26 - Guidelines on the design of a single-dose in vivo bioavailability or bioequivalence study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 20. Bioavailability testing protocol | PPTX [slideshare.net]
- 21. ipqpubs.com [ipqpubs.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Safety, Pharmacokinetics, and Cardiodynamics of CMS121, a Novel Small Molecule Fisetin Derivative with Neuroprotective Properties, in Phase 1 Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medrxiv.org [medrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Cms-121 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Cms-121. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is a synthetic derivative of the natural flavonoid fisetin. Its chemical name is 4-(4-(cyclopentyloxy)quinolin-2-yl)benzene-1,2-diol.
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound is a multi-step process that generally involves the construction of the quinoline core, followed by coupling with a protected catechol moiety, and subsequent deprotection and modification to yield the final product. A common approach for the quinoline synthesis is the Friedländer annulation.
Q3: What are the most critical steps in the synthesis of this compound?
A3: The most critical steps include the Friedländer reaction for the formation of the quinoline ring, the management of protecting groups for the catechol hydroxyls, and the final deprotection step, which can affect the overall yield and purity.
Q4: What are the common impurities observed during this compound synthesis?
A4: Common impurities may include starting materials, incompletely reacted intermediates, byproducts from side reactions (e.g., regioisomers from the Friedländer synthesis), and products of incomplete deprotection of the catechol group. O-methylated derivatives can also be a potential impurity if methylating agents are used or if there is carryover from starting materials.
Q5: What purification techniques are most effective for this compound?
A5: A combination of column chromatography (e.g., silica gel) and reversed-phase high-performance liquid chromatography (RP-HPLC) is typically effective for the purification of this compound to a high degree of purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedländer reaction | - Inappropriate reaction temperature or time.- Incorrect catalyst or base.- Aldol condensation of the ketone starting material as a side reaction. | - Optimize reaction temperature and time based on literature for similar quinoline syntheses.- Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, iodine, KOH).- Consider using an imine analog of the o-aminoaryl ketone to prevent self-condensation. |
| Formation of regioisomers | - Use of an unsymmetrical ketone in the Friedländer synthesis. | - Employ a symmetrical ketone if possible.- If an unsymmetrical ketone is necessary, explore the use of regioselective catalysts or introduce a directing group on the ketone. |
| Incomplete reaction during coupling | - Inefficient coupling reagent.- Steric hindrance of the reactants. | - Screen different coupling reagents and optimize reaction conditions (temperature, solvent, reaction time).- Use a less sterically hindered protecting group on the catechol moiety if possible. |
| Difficulty in deprotecting the catechol group | - The chosen protecting group is too stable.- Harsh deprotection conditions are degrading the this compound molecule. | - Select a protecting group that can be removed under mild conditions (e.g., silyl ethers).- Perform a careful optimization of deprotection conditions, monitoring the reaction closely by TLC or LC-MS. |
| Co-elution of impurities during column chromatography | - Similar polarity of this compound and the impurity. | - Optimize the solvent system for column chromatography by testing different solvent mixtures.- Employ a different stationary phase (e.g., alumina).- Utilize preparative RP-HPLC for final purification. |
| Broad or tailing peaks in HPLC | - Poor solubility of this compound in the mobile phase.- Interaction of the catechol group with the silica-based column. | - Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent, change the organic modifier).- Add a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape. |
| Product degradation during storage | - Oxidation of the catechol moiety. | - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).- Protect from light. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific laboratory conditions and starting materials.
Protocol 1: Hypothetical Synthesis of this compound via Friedländer Annulation
Step 1: Synthesis of the Quinoline Core
-
To a solution of a suitable 2-aminoaryl ketone (1 equivalent) in a high-boiling point solvent (e.g., toluene or diphenyl ether), add the appropriate ketone containing an α-methylene group (1.1 equivalents).
-
Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or potassium hydroxide).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Coupling with a Protected Catechol Derivative
-
Dissolve the synthesized quinoline derivative (1 equivalent) and a protected catecholboronic acid or ester (1.2 equivalents) in a suitable solvent (e.g., dioxane/water mixture).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the mixture under an inert atmosphere and monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 3: Deprotection of the Catechol Moiety
-
Dissolve the protected this compound precursor in a suitable solvent.
-
Add the appropriate deprotecting agent (e.g., a fluoride source for silyl ethers, or a reagent for cleaving benzyl ethers).
-
Stir the reaction at the appropriate temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the crude this compound.
Protocol 2: Purification of this compound by RP-HPLC
-
Column: C18 reversed-phase column (preparative or semi-preparative).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.
-
Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B to elute this compound with good separation from impurities.
-
Detection: UV detector at a wavelength where this compound shows strong absorbance.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or the mobile phase). b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient and collect fractions corresponding to the this compound peak. d. Analyze the purity of the collected fractions by analytical HPLC. e. Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove aqueous mobile phases).
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting flowchart for addressing low yield in this compound synthesis.
CMS-121 Technical Support Center: Overcoming Solubility Challenges
Welcome to the technical support center for CMS-121. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A: this compound is a quinolone derivative, chemically optimized from the natural flavonoid fisetin, and acts as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Fatty Acid Synthase (FASN).[1][2][3][4][5] It is investigated for its strong neuroprotective, anti-inflammatory, and antioxidative properties.[1][4][6] Like many hydrophobic small molecules, this compound has low aqueous solubility, which can lead to precipitation in biological buffers, affecting data accuracy and reproducibility.[7][8]
Q2: What are the recommended solvents for preparing a high-concentration stock solution of this compound?
A: For preparing high-concentration stock solutions for in vitro use, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents.[1][6] It is crucial to use high-purity, anhydrous solvents to prevent precipitation.[9] Sonication or gentle warming may be required to fully dissolve the compound.[1][9][10]
Q3: My this compound precipitated after dilution in my aqueous assay buffer. What can I do?
A: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds.[7] Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.[7]
-
Optimize Dilution Protocol: Avoid single, large dilution steps. Instead, perform serial dilutions. Some protocols suggest first diluting the DMSO stock into an intermediate aqueous solution before the final dilution into the assay media.[7]
-
Increase Solvent Concentration: If your assay permits, slightly increasing the final concentration of the co-solvent (like DMSO) can help maintain solubility. However, for most cell-based assays, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[9]
-
Use of Surfactants or Cyclodextrins: For specific applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-80) or a solubilizing agent like SBE-β-CD can improve solubility.[1][10]
Q4: How should I store my this compound stock solutions to prevent degradation and precipitation?
A: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[9][10] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][10] Before use, allow the aliquot to thaw completely and vortex gently to ensure it is fully re-dissolved.
Quantitative Data Summary: Solubility & Formulations
The following tables summarize the solubility of this compound in common organic solvents for stock solution preparation and provide validated formulations for in vivo experiments.
Table 1: Solubility of this compound in Organic Solvents for In Vitro Stock Solutions
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 55 mg/mL | 62.2 - 171.14 mM | Sonication is often recommended to achieve complete dissolution.[1][6][9] |
| DMF | 30 mg/mL | 93.35 mM | An alternative to DMSO for preparing high-concentration stocks.[6] |
Table 2: Recommended Formulations for In Vivo Administration of this compound
| Formulation | Components | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.47 mM) | [1][4][9][10] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.47 mM) | [1][4][10] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 321.37 g/mol ) in a sterile microcentrifuge tube.[1] For 1 mL of a 50 mM solution, you will need 16.07 mg.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.[1][9] Gentle warming (up to 37°C) can also be applied.[10]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.[9]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a 1 µM final concentration of this compound in a cell culture well, ensuring the final DMSO concentration is ≤ 0.1%.
-
Thaw Stock: Thaw a single-use aliquot of your 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform a serial dilution. For example, dilute the 50 mM stock 1:100 in sterile cell culture medium to create a 500 µM intermediate solution. Vortex gently.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells. To achieve a 1 µM final concentration in 1 mL of medium, add 2 µL of the 500 µM intermediate solution.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to control wells.[9]
Protocol 3: Preparation of an In Vivo Formulation (Using Formulation 1)
This protocol outlines the preparation of 1 mL of this compound formulation at 2.08 mg/mL for oral administration in animal studies.[1][4][10]
-
Prepare Stock: First, create a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Sequential Addition: In a sterile tube, add the solvents sequentially. It is critical to ensure the solution is clear after adding each solvent before proceeding to the next. [9]
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80. Mix thoroughly until the solution is clear.
-
Add 450 µL of sterile saline. Mix thoroughly.
-
-
Final Check: The final solution should be a clear, homogenous mixture ready for administration. It is recommended to use this formulation immediately after preparation.[9]
Visual Guides: Pathways and Workflows
This compound Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow for this compound Solubilization
Caption: General workflow for preparing this compound solutions.
Troubleshooting Precipitation Issues
Caption: Flowchart for troubleshooting this compound precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. neuro-121.com [neuro-121.com]
- 3. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMS121 | acetyl-CoA carboxylase 1 (ACC1) inhibitor | CAS 1353224-53-9 | Buy CMS121 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CMS-121 Dosage for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing CMS-121 dosage for long-term preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemically optimized derivative of fisetin, a natural flavonoid.[1] Developed by the Salk Institute, it is a multi-targeted geroneuroprotector with neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] Its mechanism of action involves the activation of key metabolic regulators like AMPK and SIRT1, inhibition of fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), and modulation of mitochondrial homeostasis.[1][3][4][5][6][7][8] It has also been noted for its potential to clear senescent cells.[1]
Q2: What is the recommended starting dose for a long-term in vivo study with this compound?
A2: Based on published preclinical data, a starting dose in the range of 10-20 mg/kg/day administered orally is a reasonable starting point for long-term studies in mice.[2][3][9] However, the optimal dose will depend on the specific animal model, the duration of the study, and the intended therapeutic effect. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be prepared for oral administration in animal studies?
A3: this compound can be administered through the diet or by oral gavage. For dietary administration, it can be mixed with standard rodent chow at concentrations of 200-400 ppm.[3][9] For oral gavage, a common vehicle formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][7] It is crucial to ensure the compound is thoroughly dissolved or suspended before administration.
Q4: What is the stability of this compound in solution and as a solid?
A4: As a solid, this compound is stable for at least four years when stored at -20°C.[2] In a DMSO stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] For in vivo formulations, it is best to prepare the solution fresh daily to avoid potential degradation.
Troubleshooting Guide
Issue 1: Variability in animal response to this compound treatment.
-
Possible Cause: Inconsistent dosing due to poor solubility or suspension of this compound in the vehicle.
-
Solution: Ensure the this compound is fully dissolved or forms a homogenous suspension before each administration. Sonication may be helpful to achieve a uniform mixture.[7] When preparing the vehicle for oral gavage, add each solvent sequentially and ensure the solution is clear before adding the next.[7]
-
Possible Cause: Differences in the gut microbiome of the animals, which can affect the metabolism and absorption of orally administered compounds.
-
Solution: House animals from different treatment groups in the same environment to minimize variations in their microbiome. Consider collecting fecal samples for microbiome analysis to identify any significant differences between groups.
Issue 2: No observable therapeutic effect at the chosen dosage.
-
Possible Cause: The administered dose is too low for the specific animal model or disease state.
-
Solution: Conduct a dose-response study to determine the effective dose range for your model. In some studies, a higher dose of 400 ppm in the diet was more effective than 200 ppm for certain outcomes.[9]
-
Possible Cause: Poor bioavailability of this compound in your animal model.
-
Solution: Consider alternative routes of administration, although oral administration has been shown to be effective in multiple studies.[3][7][9] You can also perform pharmacokinetic studies to measure the plasma and tissue concentrations of this compound to confirm its absorption and distribution.
Issue 3: Signs of toxicity or adverse effects in the treated animals.
-
Possible Cause: The administered dose is too high.
-
Solution: Reduce the dosage of this compound. It is crucial to establish a maximum tolerated dose (MTD) in a pilot study before commencing a long-term experiment. Monitor the animals closely for any signs of distress, weight loss, or changes in behavior.
-
Possible Cause: The vehicle used for administration is causing adverse effects.
-
Solution: Include a vehicle-only control group in your study to differentiate between the effects of this compound and the vehicle. If the vehicle is suspected to be the cause of toxicity, explore alternative, well-tolerated vehicles.
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Long-Term Preclinical Studies
| Animal Model | Dosage | Administration Route | Study Duration | Reference |
| C57BL/6 Mice | 9.4 mg/kg/day (200 ppm in diet) followed by 18.8 mg/kg/day (400 ppm in diet) | Dietary | 6 months | [3] |
| db/db Mice | Not specified, administered in diet | Dietary | 6 months | [10] |
| SAMP8 Mice | 10 mg/kg/day | Not specified | Not specified | [2] |
| R6/2 Huntington's Disease Mice | ~17 mg/kg/day (200 ppm in diet) and ~34 mg/kg/day (400 ppm in diet) | Dietary | Until end-stage | [9] |
| SAMP8 Mice | ~20 mg/kg/day | Oral | 4 months | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 10% of the final volume as DMSO to dissolve the this compound. Vortex thoroughly.
-
Add 40% of the final volume as PEG300. Vortex until the solution is clear.
-
Add 5% of the final volume as Tween-80. Vortex to mix.
-
Add the remaining 45% of the final volume as sterile saline. Vortex until a homogenous suspension is formed.
-
If necessary, sonicate the solution to ensure a uniform suspension.
-
Prepare this formulation fresh daily before administration.
-
Protocol 2: Long-Term Administration of this compound via Dietary Admixture
-
Materials:
-
This compound powder
-
Standard rodent diet powder
-
A suitable mixer (e.g., a V-blender)
-
-
Procedure:
-
Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 200 ppm or 400 ppm).
-
Pre-mix the this compound with a small amount of the powdered diet to ensure even distribution.
-
Gradually add the pre-mix to the bulk of the powdered diet in the mixer.
-
Mix thoroughly for a sufficient amount of time to ensure a homogenous mixture.
-
Store the this compound-containing diet in a cool, dry, and dark place.
-
Provide the medicated diet to the animals ad libitum.
-
Monitor food consumption to estimate the daily dose of this compound ingested by each animal.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for a long-term in vivo study with this compound.
References
- 1. neuro-121.com [neuro-121.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 8. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting unexpected results in Cms-121 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cms-121. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemically optimized derivative of the natural flavonoid fisetin.[1] It is a multi-targeted neuroprotective agent that has shown promise in preclinical models of age-related neurodegenerative and metabolic diseases.[2][3] Its core mechanisms include the inhibition of fatty acid synthase (FASN), which modulates lipid metabolism and reduces lipid peroxidation, and the activation of key cellular signaling pathways such as the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways.[2][4][5]
Q2: What are the expected outcomes of this compound treatment in a mouse model of neurodegeneration?
A2: In preclinical mouse models, particularly those for Alzheimer's disease, this compound has been shown to reverse memory loss and improve cognitive performance in behavioral tests like the Morris water maze.[4][6] At a molecular level, expected outcomes include reduced neuroinflammation, decreased markers of lipid peroxidation (e.g., 4-HNE), and modulation of pathways involved in cellular stress resistance and mitochondrial health.[1][7][8][9]
Q3: Are there any known side effects or off-target effects of this compound?
A3: In a Phase 1 clinical trial with healthy volunteers, this compound was generally well-tolerated. The most common treatment-emergent adverse events were mild to moderate gastrointestinal symptoms and headaches.[10] Preclinical studies have not highlighted significant off-target effects, with its therapeutic actions attributed to its influence on lipid metabolism and key neuroprotective pathways.[11][12]
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is orally bioavailable and can be administered in the diet or via oral gavage. For oral gavage, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to add each solvent sequentially and ensure the solution is clear before administering. For dietary administration, this compound can be mixed into the rodent chow at specified concentrations (e.g., 200-400 ppm).[3]
Troubleshooting Guides
Unexpected Efficacy Results
Q5: My this compound treatment did not show the expected neuroprotective or cognitive-enhancing effects in my animal model. What could be the issue?
A5: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Stability and Formulation: this compound, like its parent compound fisetin, may have stability issues if not handled and stored correctly. Ensure the compound is protected from light and stored at the recommended temperature. When preparing formulations for oral administration, ensure complete dissolution. For dietary administration, verify the homogeneity of the this compound mixture in the chow.
-
Dosage and Administration: The dosage of this compound may need to be optimized for your specific animal model and disease state. Doses used in published studies range from approximately 17-34 mg/kg/day when administered in the diet.[3] Ensure the administration protocol (e.g., daily gavage, ad libitum feeding) is consistent and appropriate for the experimental question.
-
Timing of Treatment: The therapeutic window for this compound may be critical. In some studies, treatment was initiated after the onset of disease pathology.[6] Consider whether the timing of your intervention is appropriate for the stage of the disease you are modeling.
-
Animal Model Variability: The specific genetic background and characteristics of your animal model can influence the response to treatment. Some mouse strains may be more or less susceptible to the pathological insults being modeled, which could affect the therapeutic window for this compound.
Inconsistent Biomarker Results
Q6: I am not observing the expected changes in AMPK phosphorylation or downstream markers after this compound treatment. What should I check?
A6: If you are not seeing the expected increase in phosphorylated AMPK (p-AMPK) or changes in related markers, consider these points:
-
Timing of Sample Collection: The activation of signaling pathways like AMPK can be transient. It is important to perform a time-course experiment to determine the optimal time point for observing peak phosphorylation after this compound administration.
-
Western Blotting Technique: Phosphorylated proteins can be sensitive to degradation. Ensure that your tissue lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of AMPK. For the Western blot itself, use a blocking buffer like 5% BSA, as milk can sometimes interfere with the detection of phosphoproteins.[13]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total AMPK and p-AMPK. Running a positive control, such as a lysate from cells treated with a known AMPK activator, can help validate your antibody and protocol.[13]
-
Tissue-Specific Effects: The metabolic state and signaling responses can vary between different tissues. Ensure you are analyzing the relevant tissue (e.g., hippocampus for cognitive effects) and consider that the magnitude of AMPK activation may differ between tissues.
Q7: My lipidomics data does not show a significant reduction in lipid peroxidation markers. What could be the problem?
A7: The analysis of lipid peroxidation is complex and can be influenced by several factors:
-
Sample Handling: Lipid peroxidation can occur ex vivo during sample collection and processing. It is crucial to handle tissues quickly, on ice, and to include antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents to prevent artificial oxidation.
-
Lipid Extraction Method: The choice of lipid extraction method can significantly impact the recovery of different lipid classes. The Folch and Bligh-Dyer methods are commonly used for brain tissue, but their efficiency can vary. Ensure your chosen method is appropriate for the lipid species you are interested in and is performed consistently across all samples.
-
Analytical Technique: The measurement of lipid peroxidation products can be challenging due to their low abundance and instability. While TBARS assays are common, they can lack specificity. More specific and sensitive methods, such as LC-MS/MS analysis of specific markers like 4-HNE or isoprostanes, are recommended for accurate quantification.
-
Biological Variability: The extent of lipid peroxidation can be influenced by various factors, including the age and diet of the animals. Ensure that your experimental groups are well-matched and that you have sufficient statistical power to detect treatment effects.
Data Presentation: Summary of Preclinical Findings
| Parameter | Animal Model | This compound Treatment Details | Key Findings | Reference |
| Cognitive Function | APPswe/PS1ΔE9 mice | Daily oral administration starting at 9 months of age | Reversed memory loss in Morris water maze and other behavioral tests. | [9] |
| Lipid Peroxidation | APPswe/PS1ΔE9 mice | Daily oral administration | Decreased levels of 4-HNE protein adducts in the hippocampus. | [8][9] |
| Neuroinflammation | APPswe/PS1ΔE9 mice | Daily oral administration | Reduced levels of the inflammatory marker GFAP in the hippocampus. | [8] |
| Metabolic Health | db/db diabetic obese mice | 6-month dietary administration | Improved glucose tolerance, reduced HbA1c, and decreased liver inflammation. | [11] |
| Motor Function | R6/2 Huntington's disease mice | 200 and 400 ppm in the diet | Slowed the decline in motor function and moderately increased median lifespan at the lower dose. | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-AMPK in Brain Tissue
-
Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., hippocampus) on ice. Homogenize the tissue in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172) and total AMPK, diluted in 5% BSA/TBST according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Protocol 2: Lipidomics Analysis of Brain Tissue via LC-MS/MS
-
Tissue Collection and Lipid Extraction: Rapidly dissect the brain region of interest and flash-freeze in liquid nitrogen. Homogenize the frozen tissue in a solvent mixture of chloroform:methanol (2:1, v/v) containing an antioxidant like BHT.
-
Phase Separation: Add water to the homogenate to induce phase separation. Centrifuge to separate the aqueous and organic layers.
-
Lipid Fraction Collection: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as a mixture of isopropanol and acetonitrile.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 reverse-phase column to separate the different lipid species.
-
Data Acquisition: Acquire data in both positive and negative ion modes to cover a broad range of lipid classes. Use data-dependent acquisition to obtain MS/MS spectra for lipid identification.
-
Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the lipid species based on their mass-to-charge ratio and fragmentation patterns. Compare the lipid profiles between this compound-treated and control groups.
Protocol 3: Morris Water Maze for Spatial Memory Assessment
-
Apparatus: Use a circular pool (approximately 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C. Place a hidden escape platform approximately 1 cm below the water surface. Ensure consistent distal visual cues are present around the room.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds. If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the this compound-treated and control groups to assess spatial learning and memory.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. A Fisetin Variant, CMS121, Slows Disease Progress in an Alzheimer’s Mouse Model – Fight Aging! [fightaging.org]
- 2. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Fisetin orchestrates neuroinflammation resolution and facilitates spinal cord injury recovery through enhanced autophagy in pro-inflammatory glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New molecule reverses Alzheimer's-like memory decline | EurekAlert! [eurekalert.org]
- 7. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. medrxiv.org [medrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of CMS-121 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of CMS-121 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote hydrolysis. For in vivo studies, a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can be used to improve solubility and bioavailability.
Q2: How should I store my this compound stock solution to ensure maximum stability?
A2: this compound stock solutions are sensitive to degradation. For long-term storage (up to 6 months), it is crucial to aliquot the stock solution into single-use vials and store them at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: My this compound solution has turned a different color. What does this indicate?
A3: A color change in your this compound solution, particularly a darkening or shift towards a brownish hue, is a likely indicator of degradation. The catechol moiety within the this compound structure is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[3][4][5] If you observe a color change, it is recommended to prepare a fresh solution.
Q4: I'm observing precipitation after diluting my this compound stock solution in aqueous media for my cell culture experiment. What can I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity.[6]
-
Pre-warming Media: Gently pre-warm your culture media to 37°C before adding the this compound stock solution.
-
Gradual Addition: Add the stock solution dropwise to the vortexing culture medium to facilitate rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the final diluted solution can sometimes help to redissolve small particles. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -80°C in single-use aliquots. |
| Degradation in working solution due to prolonged incubation or exposure to light. | Prepare fresh working solutions immediately before each experiment. Protect solutions from light by using amber vials or covering tubes with aluminum foil. Minimize the time the compound spends in aqueous buffer before being added to the cells. |
| Precipitation of this compound in the culture medium. | Visually inspect the culture wells for any signs of precipitation after adding the compound. Follow the steps outlined in FAQ Q4 to prevent precipitation. Consider using a lower final concentration of this compound if solubility is a persistent issue. |
| Interaction with components in the culture medium. | Some media components can interact with and degrade the compound. If possible, test the stability of this compound in your specific culture medium over the time course of your experiment using an analytical method like HPLC. |
Issue 2: Variability in Experimental Results Between Batches
| Potential Cause | Troubleshooting Steps |
| Inconsistent concentration of this compound stock solutions. | Always validate the concentration of a newly prepared stock solution using a spectrophotometer or HPLC, if available. |
| Different levels of degradation between aliquots. | Ensure that all aliquots are frozen and thawed consistently. Avoid using an aliquot that has been accidentally left at room temperature for an extended period. |
| Contamination of stock solution with water. | Use anhydrous DMSO and sterile techniques when preparing stock solutions to prevent microbial growth and hydrolysis. |
Data Presentation: Factors Affecting Stability of Structurally Related Compounds
While specific quantitative stability data for this compound is limited in the public domain, the stability of structurally related quinolones and flavonoids provides valuable insights.
Table 1: General Stability Profile of Quinolone and Flavonoid Derivatives under Stress Conditions
| Stress Condition | Effect on Quinolone Derivatives | Effect on Flavonoid (Fisetin-like) Derivatives | Mitigation Strategy |
| Acidic Hydrolysis (e.g., pH < 4) | Degradation can occur, often involving the quinolone core. | The flavonoid structure can be susceptible to degradation. | Maintain solutions at a neutral pH (around 7.0-7.4). Use appropriate buffers. |
| Alkaline Hydrolysis (e.g., pH > 8) | Degradation is possible, potentially affecting the quinolone ring and side chains. | Flavonoids with catechol groups are highly susceptible to degradation at alkaline pH. | Maintain solutions at a neutral pH. Avoid highly basic buffers. |
| Oxidation (e.g., exposure to air, H₂O₂) | The quinolone ring can be susceptible to oxidative degradation. | The catechol moiety is very prone to oxidation, leading to quinone formation.[3][4] | Prepare solutions fresh. Consider degassing solvents. Store solutions under an inert gas (e.g., argon or nitrogen). |
| Photodegradation (e.g., exposure to UV or ambient light) | Quinolone derivatives are known to be light-sensitive and can undergo photodegradation. | Flavonoids are also known to be susceptible to photodegradation. | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Thermal Stress (e.g., elevated temperatures) | High temperatures can accelerate degradation reactions. | Increased temperature enhances the rate of degradation, especially in solution. | Store stock solutions at -80°C and working solutions on ice. Avoid heating solutions unless necessary for solubilization, and do so only for a minimal amount of time. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 3.21 mg of this compound per 1 mL of DMSO.
-
Transfer the powder to a sterile, amber vial.
-
Add the calculated volume of anhydrous, sterile DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C for a short period may be necessary to aid dissolution.
-
Once dissolved, immediately aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Solution using HPLC (A General Guideline)
Objective: To determine the stability of this compound in a specific solvent or buffer under defined conditions (e.g., temperature, light exposure).
Materials:
-
Prepared this compound solution to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Incubator or water bath
-
Light source (for photostability testing)
Procedure:
-
Prepare the this compound solution in the desired solvent or buffer at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The peak area of this compound at t=0 will serve as the 100% reference.
-
Divide the remaining solution into several aliquots for testing under different conditions (e.g., one aliquot at room temperature, one at 37°C, one protected from light, one exposed to light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take a sample from each aliquot and inject it into the HPLC system.
-
Analyze the chromatograms. A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Mandatory Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Catechol type polyphenol is a potential modifier of protein sulfhydryls: development and application of a new probe for understanding the dietary polyphenol actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
How to mitigate potential toxicity of Cms-121 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMS-121. The information addresses potential issues, particularly regarding cellular toxicity at high concentrations, that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic window for this compound in preclinical models?
A1: this compound, also known as J147, demonstrates a significant therapeutic safety window in preclinical studies. In vitro neuroprotection efficacy (EC50) is in the range of 0.06–0.115 μM, while toxicity is typically observed at much higher concentrations. For instance, in a rat hepatoma cell line (H4IIE), the concentration expected to produce toxicity in a 14-day repeat dosing study (CTox value) was estimated to be 90 μM.[1] This provides a neuroprotection efficacy/toxicity ratio of approximately 782 to 1500-fold.[1]
Q2: What are the primary cellular mechanisms of this compound?
A2: this compound is a pleiotropic molecule with several known mechanisms of action. It is a potent neurotrophic agent that can induce brain-derived neurotrophic factor (BDNF).[1][2] Its primary molecular target has been identified as fatty acid synthase (FASN), an enzyme involved in lipid metabolism.[3] By inhibiting FASN, this compound modulates lipid metabolism, protects against lipid peroxidation, and mitigates inflammation.[4][3] It also protects against oxytosis/ferroptosis, a form of regulated cell death characterized by glutathione (GSH) depletion and increased lipid peroxidation.[5][6] Additionally, this compound has been shown to bind to mitochondrial ATP synthase, helping to stabilize mitochondrial function.[7][8]
Q3: Has this compound been tested in humans? What is its safety profile?
A3: Yes, this compound has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy young and elderly volunteers (NCT05318040).[5][9][10] The results showed that single doses up to 1800 mg and repeat doses up to 900 mg/day for 7 days were generally well-tolerated, with the majority of treatment-emergent adverse events being mild in severity.[11]
Q4: Are there any known off-target effects of this compound?
A4: Extensive screening of this compound (as J147) against hundreds of receptors and kinases has shown it to be a remarkably "clean" compound with very few off-target effects, which is often associated with a lower likelihood of side effects.[12]
Troubleshooting Guide: Mitigating High-Concentration Toxicity
Researchers may encounter cellular toxicity when using this compound at concentrations significantly above the established effective range. This guide provides steps to identify and mitigate these effects.
Issue 1: Reduced Cell Viability or Proliferation in Culture
Symptoms:
-
Decreased cell counts compared to vehicle controls.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Reduced metabolic activity in assays like MTT or ATP production.
Potential Cause: At high concentrations (e.g., 20–100 μM in H4IIE cells), this compound can decrease cell proliferation, which may precede overt cell death.[1] This effect may be linked to significant impacts on mitochondrial function at these elevated doses.[1]
Mitigation Strategies:
-
Concentration Optimization: The most critical step is to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. The effective concentration for neuroprotection is typically in the nanomolar range, whereas toxicity is seen at high micromolar concentrations.[1]
-
Monitor Mitochondrial Health: Since high concentrations of this compound can affect mitochondrial function, consider co-treating with mitochondrial-protective agents as a mechanistic probe. Examples include antioxidants that target mitochondria.
-
Assess Apoptosis and Necrosis: Use assays such as Annexin V/Propidium Iodide staining to determine the mode of cell death. This can help elucidate the specific toxicity pathway.
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level.
Issue 2: Signs of Oxidative Stress or Lipid Peroxidation
Symptoms:
-
Increased levels of reactive oxygen species (ROS).
-
Depletion of intracellular glutathione (GSH).
-
Increased markers of lipid peroxidation, such as 4-HNE adducts or malondialdehyde (MDA).
Potential Cause: While this compound protects against oxytosis/ferroptosis at therapeutic doses by inhibiting FASN and subsequent lipid peroxidation[3], very high concentrations could potentially overwhelm cellular antioxidant capacities or have off-target effects that disrupt redox balance.
Mitigation Strategies:
-
Co-treatment with Antioxidants: To determine if the observed toxicity is mediated by oxidative stress, perform experiments with co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E.
-
Measure Glutathione Levels: Monitor intracellular GSH levels. A significant drop in GSH is a key indicator of oxytosis.
-
Lipid Peroxidation Assays: Quantify lipid peroxidation to confirm if this specific pathway is involved in the observed toxicity at high concentrations.
Data Presentation
Table 1: In Vitro Toxicity and Efficacy of this compound (J147)
| Parameter | Cell Line | Concentration/Value | Reference |
| Neuroprotection Efficacy (EC50) | Multiple neuronal cell lines | 0.06–0.115 μM | [1] |
| Neurotrophism (EC50) | Not specified | 0.025 μM | [1] |
| Toxicity (CTox) | Rat Hepatoma (H4IIE) | 90 μM | [1] |
| Cell Death (TC50) | Rat Hepatoma (H4IIE) | 293 μM | [1] |
| Decreased Cell Proliferation | Rat Hepatoma (H4IIE) | 20–100 μM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 200 µM) and a vehicle control for the desired experimental duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 2: Assessment of Lipid Peroxidation using 4-HNE Adduct Formation
-
Cell Treatment and Lysis: Treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against 4-HNE overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and quantify the band intensity relative to a loading control (e.g., beta-actin).
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Simplified signaling pathway for the neuroprotective effects of this compound.
References
- 1. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]
- 9. Safety, Tolerability and Pharmacokinetics of CMS121, a Drug Candidate for Alzheimer's Disease, in Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Safety, Pharmacokinetics, and Cardiodynamics of CMS121, a Novel Small Molecule Fisetin Derivative with Neuroprotective Properties, in Phase 1 Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Dealing with variability in animal model response to Cms-121
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound Cms-121 in animal models.
Troubleshooting Guide
This guide addresses potential sources of variability in animal model responses to this compound and offers strategies for mitigation.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cognitive assessment outcomes (e.g., Morris water maze, novel object recognition). | 1. Baseline cognitive differences: Inherent cognitive variability within the animal cohort. 2. Stress-induced performance deficits: Handling, environmental stressors, or the testing paradigm itself can impact performance. 3. Inconsistent test administration: Minor variations in the experimental setup or procedure across animals or testing sessions. | 1. Increase sample size: A larger cohort can help to normalize baseline variations. 2. Acclimatize animals thoroughly: Ensure a sufficient period of acclimatization to the housing facility and handling procedures before the experiment begins. 3. Standardize testing protocols: Meticulously document and adhere to a standardized protocol for all behavioral assessments. |
| Inconsistent metabolic effects (e.g., body weight, glucose levels, lipid profiles). | 1. Dietary variations: Differences in the composition of the base diet can influence metabolic pathways targeted by this compound. 2. Gut microbiota differences: The composition of the gut microbiome can impact metabolism and inflammation. 3. Age and sex of animals: Metabolic rates and responses to interventions can vary significantly with age and between sexes.[1] | 1. Use a standardized diet: Ensure all experimental and control groups receive the same, well-defined chow. 2. Co-house animals or use littermate controls: This can help to normalize the gut microbiota across experimental groups. 3. Use age- and sex-matched animals: Precisely match the age and sex of animals in all experimental groups. |
| Variable anti-inflammatory response (e.g., cytokine levels, microglial activation). | 1. Baseline inflammatory state: The basal level of inflammation can vary between individual animals due to factors like subclinical infections or stress. 2. Method of tissue collection and processing: Delays or inconsistencies in tissue handling can lead to ex vivo activation of inflammatory markers. | 1. Monitor animal health closely: Exclude any animals showing signs of illness from the study. 2. Standardize tissue harvesting: Implement a rapid and consistent protocol for tissue collection, processing, and storage. |
| Lack of expected neuroprotective effect. | 1. Inadequate drug exposure: Issues with bioavailability or metabolism of this compound in the specific animal model. 2. Timing of intervention: The therapeutic window for this compound may be specific to the pathological stage of the disease model. | 1. Verify drug concentration: If possible, measure this compound levels in plasma or brain tissue to confirm exposure. 2. Optimize treatment paradigm: Test different starting points and durations of this compound administration relative to the disease progression in the model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a chemically optimized derivative of the natural flavonoid fisetin.[2] Its primary mechanism involves the inhibition of fatty acid synthase (FASN), which in turn modulates lipid metabolism and reduces lipid peroxidation.[3][4] This action helps to preserve mitochondrial homeostasis by regulating acetyl-coenzyme A (acetyl-CoA) metabolism.[5][6] Additionally, this compound exhibits antioxidant and anti-inflammatory properties and activates longevity pathways involving AMPK and SIRT1.[2]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated positive effects in a variety of preclinical models, including:
-
Transgenic mouse models of Alzheimer's disease (APPswe/PS1ΔE9).[3]
-
Senescence-accelerated mouse prone 8 (SAMP8) models of aging.[7]
-
db/db mouse models of type 2 diabetes.[7]
Q3: What are the reported effects of this compound in these models?
A3: The reported effects are summarized in the table below.
| Animal Model | Reported Effects of this compound | Reference |
| Transgenic AD Mice | Alleviated cognitive loss, reduced neuroinflammation, and decreased lipid peroxidation. | [3] |
| SAMP8 Mice | Reduced cognitive decline and markers of aging in the brain; improved markers of kidney damage. | [7][10] |
| db/db Mice | Improved glucose and lipid metabolism, reduced liver inflammation, and offered renal protection. | [7] |
| Wild-Type Mice (Aging) | Induced a 40% decrease in body weight gain and improved glucose and lipid indexes. | [11][12] |
| R6/2 and YAC128 HD Mice | Slowed motor dysfunction and increased median lifespan. | [8][9] |
Q4: How is this compound typically administered in animal studies?
A4: In many of the published studies, this compound is administered orally as part of the diet, with concentrations ranging from 200 to 400 parts per million (ppm).[8] This method allows for chronic, long-term administration.
Q5: What are some general factors that can influence animal model response to any therapeutic agent?
A5: Several factors can contribute to variability in drug response in animal models. These include the animal's species, age, sex, and genetic background.[1] Additionally, environmental factors such as housing conditions, diet, and the timing of drug administration can play a significant role.[1][13] Pathological conditions, such as impaired liver or kidney function, can also alter drug metabolism and excretion.[1]
Experimental Protocols
Protocol 1: Assessment of Cognitive Improvement in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APPswe/PS1ΔE9 transgenic mice and wild-type littermate controls.
-
Treatment: Begin treatment at 9 months of age.[3] Administer this compound mixed into the standard chow at a specified concentration (e.g., 200 ppm).
-
Behavioral Testing (Morris Water Maze):
-
Acclimatization: Handle mice for 5 consecutive days before the start of the experiment.
-
Cued Training: For 1-2 days, train mice to find a visible platform.
-
Acquisition Phase: For 5-7 consecutive days, train mice to find a hidden platform using spatial cues. Conduct 4 trials per day with an inter-trial interval of 15 minutes.
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse with saline. Collect brain tissue for biochemical and immunohistochemical analysis.
-
Data Analysis: Analyze escape latency and distance swam during the acquisition phase, and time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Protocol 2: Evaluation of Metabolic Effects in db/db Mice
-
Animal Model: Male db/db mice and wild-type controls.
-
Treatment: Begin treatment at 5 weeks of age.[7] Provide a diet containing this compound ad libitum for 6 months.[7]
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Monitor and record weekly.
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) via intraperitoneal injection and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.
-
-
Biochemical Analysis: At the end of the study, collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and free fatty acids.[7]
-
Tissue Analysis: Collect liver tissue to measure markers of inflammation (e.g., NF-κB, IL-18, caspase 3).[7]
-
Data Analysis: Analyze body weight changes, GTT curves (area under the curve), and biochemical markers using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: this compound signaling pathway and downstream effects.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for experimental variability.
References
- 1. Factors Affecting Drug Response in Animals [bivatec.com]
- 2. neuro-121.com [neuro-121.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 5. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice [mdpi.com]
- 8. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CMS121 Mitigates Aging-related Obesity and Metabolic Dysfunction | Aging [aging-us.com]
- 12. news-medical.net [news-medical.net]
- 13. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cms-121
This technical support center provides best practices for the long-term storage and handling of Cms-121, a synthetic derivative of the flavonoid fisetin. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid (powder) this compound should be stored in a tightly sealed container, protected from light, in a desiccated environment at low temperatures. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.
Q3: My this compound solution has turned a yellowish/brownish color. What does this mean?
A3: A change in color, particularly to a yellow or brown hue, is often an indication of oxidation. Flavonoids like this compound are susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This degradation may affect the compound's activity. It is recommended to use a fresh aliquot or verify the integrity of the colored solution using analytical methods.
Q4: I've noticed some precipitate in my this compound stock solution after thawing. Is it still usable?
A4: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has evaporated over time. Gently warm the solution and vortex to try and redissolve the precipitate. If it does not fully redissolve, it could indicate degradation or that the solution is supersaturated. It is advisable to centrifuge the solution and use the clear supernatant, though the concentration may no longer be accurate. For critical experiments, preparing a fresh stock solution is the best course of action.
Q5: How does pH affect the stability of this compound in solution?
A5: Fisetin, the parent compound of this compound, shows greater degradation in neutral to alkaline conditions (pH > 7).[1][2] It is advisable to prepare and store this compound solutions in a slightly acidic buffer if compatible with your experimental setup, or in an unbuffered aprotic solvent like DMSO.
Q6: Can I store this compound solutions at room temperature?
A6: It is not recommended to store this compound solutions at room temperature for extended periods. Higher temperatures significantly accelerate the degradation of flavonoids.[1][2][3] For working solutions, prepare them fresh daily and keep them on ice or at 4°C when not in immediate use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Degradation of this compound due to improper storage (temperature, light, oxygen exposure). Repeated freeze-thaw cycles of stock solutions. | 1. Use a fresh, unopened aliquot of this compound. 2. Confirm the purity and concentration of your stock solution via HPLC. 3. Review storage procedures to ensure they align with best practices. |
| Discoloration of solid powder or solution | Oxidation of the flavonoid structure.[4] | 1. Discard the discolored compound/solution. 2. For future storage, ensure the container is tightly sealed, purged with inert gas, and protected from light. |
| Poor solubility or precipitation | The compound may have degraded into less soluble byproducts. The solvent may have partially evaporated, increasing the concentration. | 1. Attempt to redissolve by gentle warming and sonication. 2. If unsuccessful, prepare a fresh solution. 3. Ensure storage vials are properly sealed to prevent solvent evaporation. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products or impurities. | 1. Analyze a fresh, reference standard of this compound to confirm the retention time of the parent compound. 2. Compare the chromatogram of the stored sample to identify new peaks, which likely represent degradation products. 3. Refer to the degradation pathway diagram for potential structures of byproducts. |
Data Presentation: Recommended Storage Conditions
| Form | Temperature | Duration | Atmosphere | Light Conditions |
| Solid (Powder) | -20°C to 4°C | > 1 year | Inert gas (Argon/Nitrogen), Desiccated | Protected from light (Amber vial) |
| Stock Solution in DMSO | -20°C | Up to 1 month | Tightly sealed vial | Protected from light (Amber vial or wrapped in foil) |
| Stock Solution in DMSO | -80°C | Up to 6 months | Tightly sealed vial | Protected from light (Amber vial or wrapped in foil) |
| Aqueous Working Solution | 4°C | < 24 hours | Tightly sealed vial | Protected from light |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the chemical stability of a this compound stock solution over time.
1. Materials:
- This compound (solid)
- HPLC-grade Dimethyl Sulfoxide (DMSO)
- HPLC-grade Acetonitrile
- HPLC-grade water with 0.1% Formic Acid
- Amber glass HPLC vials with PTFE-lined caps
- Calibrated analytical balance and volumetric flasks
2. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of solid this compound to prepare a stock solution (e.g., 10 mM) in DMSO.
- Ensure complete dissolution by vortexing and gentle sonication if necessary.
- Aliquot the stock solution into multiple amber, tightly sealed vials. Store aliquots under the desired long-term conditions (e.g., -80°C).
3. Stability Study Timepoints:
- Analyze the stock solution at defined intervals. According to ICH guidelines for long-term studies, a typical schedule would be: 0, 3, 6, 9, 12, 18, and 24 months.[5]
4. Sample Preparation for HPLC Analysis:
- At each time point, retrieve one aliquot from storage.
- Allow the aliquot to thaw completely at room temperature.
- Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µM) in the mobile phase.
- Filter the working solution through a 0.22 µm syringe filter into an amber HPLC vial.
5. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A time-dependent gradient suitable for separating flavonoids (e.g., start with 90% A, ramp to 100% B over 20 minutes, then re-equilibrate).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30°C
- Injection Volume: 10-20 µL
- Detector: UV-Vis or Diode Array Detector (DAD) set to the absorbance maximum of this compound.
6. Data Analysis:
- At time zero (T=0), record the peak area of the this compound peak. This will serve as the 100% reference.
- At each subsequent time point, calculate the percentage of this compound remaining relative to the T=0 peak area.
- Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
- The shelf life is determined as the time point at which the concentration of this compound falls below a predetermined threshold (e.g., 90% of the initial concentration).
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Simplified oxidative degradation pathway for this compound.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
Validation & Comparative
A Comparative Analysis of Neuroprotective Efficacy: CMS-121 vs. Fisetin
This guide provides an objective comparison of the neuroprotective properties of the synthetic fisetin derivative, CMS-121, and its natural precursor, fisetin. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their mechanisms of action, supported by experimental data.
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, is recognized for its antioxidant, anti-inflammatory, and senolytic properties.[1][2] It has demonstrated neuroprotective potential in several preclinical models of neurodegenerative diseases.[3][4] this compound is a synthetic, chemically optimized derivative of fisetin, developed to enhance its therapeutic potential by improving its stability, bioavailability, and ability to cross the blood-brain barrier.[1][5] This molecule was identified through phenotypic screens designed to mimic aspects of neurodegeneration, such as oxidative stress and inflammation.[6][7] This guide compares the neuroprotective efficacy of these two compounds, focusing on their distinct mechanisms and performance in experimental models.
Mechanisms of Action
While both compounds exhibit neuroprotective effects, they operate through distinct primary molecular pathways.
Fisetin: This flavonoid exerts its effects through multiple mechanisms. It is a potent antioxidant, both directly scavenging reactive oxygen species (ROS) and boosting intracellular antioxidant levels, primarily glutathione (GSH).[3][4] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3][8] Fisetin stabilizes Nrf2 by inhibiting its Keap1-mediated ubiquitination and degradation, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[8][9] Fisetin also modulates inflammatory responses by inhibiting the NF-κB signaling pathway.[3] Furthermore, it has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity pathways.[10][11][12]
This compound: Developed from fisetin, this compound has a more targeted mechanism of action. Its primary identified target is Fatty Acid Synthase (FASN), an enzyme involved in lipid production.[6][13][14] By inhibiting FASN, this compound reduces the levels of specific lipids, which in turn mitigates lipid peroxidation—a form of oxidative degradation of lipids that generates harmful free radicals.[6][15][16] This reduction in lipid peroxidation is a core component of its neuroprotective action against oxytosis/ferroptosis, a form of regulated cell death implicated in Alzheimer's disease (AD).[6][7][14] The inhibition of FASN and Acetyl-CoA Carboxylase 1 (ACC1) also leads to an increase in mitochondrial acetyl-CoA, which preserves mitochondrial homeostasis.[17][18] Like its parent compound, this compound also demonstrates potent anti-inflammatory effects, reducing markers like glial fibrillary acidic protein (GFAP) in vivo.[6]
Data Presentation
The following tables summarize quantitative data from preclinical studies, comparing the efficacy of this compound and fisetin in relevant models of neurodegeneration.
Table 1: In Vivo Efficacy in Alzheimer's Disease (AD) Mouse Model (APPswe/PS1ΔE9)
| Parameter | Fisetin | This compound | Model Details | Reference |
| Cognitive Function | Restored memory performance to wild-type levels. | Restored spatial and contextual memory performance to wild-type levels. | APPswe/PS1ΔE9 transgenic mice treated from 9 months of age. | [6][19] |
| Neuroinflammation | Reduces markers of inflammation. | Decreased GFAP levels in the hippocampus. | APPswe/PS1ΔE9 transgenic mice. | [6] |
| Lipid Peroxidation | Reduces oxidative stress. | Prevents the increase in lipid peroxidation in neuronal and microglial cells. | APPswe/PS1ΔE9 transgenic mice. | [6] |
| Mechanism | Not specified in this model. | Inhibits Fatty Acid Synthase (FASN), normalizing lipid metabolism. | APPswe/PS1ΔE9 transgenic mice. | [6][13] |
Table 2: In Vivo Efficacy in Huntington's Disease (HD) Mouse Model (R6/2)
| Parameter | Fisetin (500 ppm in diet) | This compound (200-400 ppm in diet) | Model Details | Reference |
| Motor Function | Improved performance on rotarod test. | Slowed decline in performance on rotarod and open field tests; partially maintained grip strength. | R6/2 transgenic mice. | [20] |
| Lifespan | Significantly increased median and maximum lifespan. | Increased median lifespan. | R6/2 transgenic mice. | [20] |
| Gene Expression | Not specified. | Partially restored expression of genes related to oxidative phosphorylation and the proteasome in the striatum. | R6/2 transgenic mice. | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vivo Alzheimer's Disease Model: APPswe/PS1ΔE9 Mice
-
Animal Model: Male and female APPswe/PS1ΔE9 double transgenic mice, which develop significant Alzheimer's-like pathology.[6]
-
Treatment Protocol: At 9 months of age, mice were administered this compound orally in their diet. Treatment continued for 3 months.[13]
-
Behavioral Assay (Fear Conditioning Test): The assay was conducted to assess contextual memory. On day 1 (training), mice were placed in a conditioning chamber and received an aversive stimulus (e.g., a mild foot shock) paired with an auditory cue. On day 2 (testing), mice were returned to the same chamber without the aversive stimulus. The time spent "freezing" (a fear response) was recorded. A longer freezing time indicates better contextual memory.[19]
-
Biochemical Analysis: Following behavioral testing, brain tissue (hippocampus) was collected. Levels of inflammatory markers such as GFAP were quantified using techniques like Western blotting or immunohistochemistry. Metabolomic analysis was performed on cortical tissue to assess changes in lipid profiles and identify markers of lipid peroxidation.[6]
In Vitro Neuroprotection Assay: Oxytosis/Ferroptosis Model
-
Cell Line: HT22 mouse hippocampal neuronal cells, which are susceptible to oxytosis/ferroptosis induced by glutamate or erastin.[18]
-
Induction of Cell Death: Cells are treated with glutamate to inhibit cystine uptake, leading to glutathione depletion, accumulation of reactive oxygen species (ROS), and subsequent cell death via oxytosis/ferroptosis.[18]
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound or fisetin for a specified period before the addition of glutamate.
-
Assessment of Cell Viability: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. The results are typically expressed as a percentage of the viability of untreated control cells.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these neuroprotective compounds.
Caption: Comparative signaling pathways of Fisetin and this compound.
Caption: Experimental workflow for evaluating neuroprotective compounds.
Conclusion
Both fisetin and its derivative this compound are potent neuroprotective agents. Fisetin acts as a pleiotropic agent, modulating multiple pathways involved in antioxidant defense (Nrf2) and cellular homeostasis (SIRT1).[3][11] However, its therapeutic potential is often limited by poor bioavailability.[1][5]
This compound represents a targeted evolution of fisetin, designed for improved pharmacological properties.[1][5] Its specific inhibition of FASN provides a potent and direct mechanism to combat lipid peroxidation, a key pathological process in neurodegenerative diseases like Alzheimer's.[6][13] Preclinical data suggests that this compound maintains or even enhances the beneficial cognitive effects of fisetin in animal models, demonstrating efficacy at comparable or lower doses in some contexts.[6][19][20] While fisetin remains a valuable natural compound for neuroprotection research, this compound stands out as a promising drug candidate with a well-defined molecular target and a more refined therapeutic profile for tackling age-related neurodegenerative diseases.
References
- 1. neuro-121.com [neuro-121.com]
- 2. mdpi.com [mdpi.com]
- 3. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neuro-121.com [neuro-121.com]
- 6. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 [frontiersin.org]
- 10. Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 14. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fisetin Variant, CMS121, Slows Disease Progress in an Alzheimer’s Mouse Model – Fight Aging! [fightaging.org]
- 16. An Anti-Ageing Drug Targeting Metabolism Can Reverse Alzheimer's Disease in Mice - Gowing Life [gowinglife.com]
- 17. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction | Aging [aging-us.com]
- 18. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchportal.vub.be [researchportal.vub.be]
- 20. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of CMS-121 and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of the novel compound CMS-121 against other well-researched flavonoids, including its parent compound fisetin, as well as quercetin and luteolin. The information is compiled from preclinical studies to offer a comprehensive overview for researchers in metabolic diseases and drug development.
Overview of Metabolic Effects
This compound, a synthetic derivative of the flavonoid fisetin, has demonstrated potent effects on metabolism, particularly in the context of age-related metabolic dysfunction and type 2 diabetes.[1][2][3] Its mechanism of action appears to be multifaceted, primarily involving the inhibition of fatty acid synthase (FASN), which leads to a cascade of beneficial metabolic changes.[3][4] These include improved glucose homeostasis, reduced lipid accumulation, and decreased inflammation.[1][5] In comparison, other flavonoids such as fisetin, quercetin, and luteolin exert their metabolic benefits through various mechanisms, often centered around their antioxidant and anti-inflammatory properties, as well as the modulation of key metabolic signaling pathways like AMP-activated protein kinase (AMPK).[6][7][8][9]
Quantitative Comparison of Metabolic Parameters
The following table summarizes the key quantitative findings from preclinical studies on this compound and other flavonoids. It is important to note that these results are from different studies with varying models and conditions, and direct head-to-head comparisons are limited.
| Parameter | This compound | Fisetin | Quercetin | Luteolin |
| Body Weight | 40% decrease in age-related body weight gain.[3] A 5% reduction in body weight in db/db mice.[1] | Reported to reduce adiposity in rodent studies.[8] | Shown to have anti-obesity effects.[10] | Decreased body weight in high-fat diet-fed rats.[7] |
| Glucose Metabolism | Improved glucose tolerance and reduced HbA1c and insulin levels in db/db mice.[1] | Improves glucose tolerance in animal models.[8] | Promotes insulin secretion and improves insulin resistance.[6] | Decreased fasting blood glucose and serum insulin in HFD-fed rats.[7] |
| Lipid Metabolism | Decreased plasma and liver triglycerides and free fatty acids.[1][5] Inhibits fatty acid synthase (FASN).[3][4] | Improves lipid profiles in animal models.[8] | Lowers blood lipid levels and alleviates hepatic lipid accumulation.[6][11] | Decreased serum free fatty acids, cholesterol, and triglyceride levels.[7] |
| Inflammation | Lowered markers of liver inflammation (NF-κB, IL-18, caspase 3, C-reactive protein).[1] | Demonstrates anti-inflammatory properties.[8] | Regulates inflammatory responses.[10] | Reduced hepatic injury and inflammatory markers.[7] |
| Mitochondrial Function | Increased levels of mitochondrial protein markers (NDUFB8, UQCRC2, VDAC) in the kidney.[1] Increased levels of Nrf1 and TFAM in adipose tissue.[3] | Modulates pathways involved in metabolic homeostasis like SIRT1.[8] | - | - |
| Key Signaling Pathways | AMPK activation, FASN inhibition.[1][3] | AMPK and SIRT1 modulation.[8] | Modulates various targets including those involved in insulin signaling and inflammation.[6] | AdipoR1/AMPK/PPARγ signaling pathway modulation.[7] |
Signaling Pathways and Mechanisms of Action
The metabolic benefits of this compound and other flavonoids are mediated by complex signaling pathways. Below are graphical representations of these pathways created using the DOT language.
Caption: this compound signaling pathway in metabolic regulation.
Caption: Key signaling pathways of Fisetin, Quercetin, and Luteolin.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited. For detailed protocols, please refer to the specific publications.
Animal Models and Treatment
-
This compound Studies:
-
Other Flavonoid Studies:
Key Experimental Assays
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight.
-
A baseline blood glucose measurement is taken from the tail vein.
-
A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
-
Measurement of Metabolic Markers:
-
Blood Samples: Plasma levels of insulin, triglycerides, free fatty acids, and HbA1c are measured using commercially available ELISA kits or automated analyzers.[1]
-
Tissue Samples (Liver, Adipose): Tissues are homogenized, and lipids are extracted to measure triglyceride and free fatty acid content.[1]
-
-
Western Blotting for Protein Expression:
-
Protein is extracted from tissues or cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AMPK, FASN, Nrf1, TFAM).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) system.
-
-
Metabolomics Analysis:
Caption: General experimental workflow for metabolic studies.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for metabolic diseases, with a distinct mechanism of action centered on the inhibition of fatty acid synthesis.[3][4] While it shares some common downstream effects with other flavonoids like fisetin, quercetin, and luteolin, such as improved glucose and lipid metabolism and reduced inflammation, its direct targeting of FASN sets it apart. The preclinical data for this compound is robust, showing substantial effects on key metabolic parameters.[1][3] Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and specific applications of these compounds. Researchers and drug development professionals should consider the unique mechanistic aspects of this compound in the design of future studies and therapeutic strategies for metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. CMS121 Mitigates Aging-related Obesity and Metabolic Dysfunction | Aging [aging-us.com]
- 3. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. diabetes.co.uk [diabetes.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of CMS-121: A Comparative Guide to Fatty Acid Synthase (FASN) Inhibition
For Immediate Release
La Jolla, CA – In the landscape of metabolic research and drug discovery, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, metabolic syndromes, and cancers. This guide provides a comprehensive comparison of CMS-121, a novel FASN inhibitor, with other established inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a derivative of the flavonoid fisetin, has demonstrated significant neuroprotective and anti-inflammatory effects, which are attributed to its inhibition of FASN.[1][2][3][4] By targeting FASN, this compound modulates lipid metabolism, thereby reducing lipotoxicity and oxidative stress.[1][5][6] This document serves to contextualize the efficacy of this compound by comparing its performance metrics with those of other known FASN inhibitors.
Comparative Analysis of FASN Inhibitors
The following table summarizes the inhibitory concentrations of this compound and other well-characterized FASN inhibitors. It is important to note that while IC50 values for direct enzymatic inhibition of FASN are provided for several compounds, the data currently available for this compound pertains to its protective effects in cellular assays, which are a consequence of FASN pathway inhibition.
| Inhibitor | Type | Target(s) | IC50 / EC50 | Cell Type/Assay Condition |
| This compound | Quinolone Derivative | FASN, ACC1 | EC50: 7 nM (Ischemia protection), 200 nM (Oxidative damage protection) | HT22 Cells |
| C75 | α-methylene-γ-butyrolactone | FASN | IC50: 15.53 µM (Enzymatic), 35 µM (PC3 cells) | Purified FASN, Prostate Cancer Cells |
| Orlistat | β-lactone | Pancreatic Lipase, FASN | IC50: 1 µM (COS-7 cells), 8.45 µM (BxPC-3 cells) | Monkey Kidney Cells, Pancreatic Cancer Cells |
| Cerulenin | Epoxide | FASN | IC50: 5.55 µg/mL (U-87MG cells) | Glioblastoma Cells |
| EGCG | Flavonoid | FASN | IC50: 10 µM (WI38VA cells) | SV40 Transformed Human Fibroblasts |
Detailed Experimental Protocols
To facilitate the validation and comparison of FASN inhibitors, this section provides detailed methodologies for key experiments.
FASN Activity Assay (NADPH Depletion)
This assay measures the activity of FASN by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified FASN or cell lysate containing FASN
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Substrates: Acetyl-CoA, Malonyl-CoA
-
Cofactor: NADPH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, Acetyl-CoA (final concentration ~30 µM), and NADPH (final concentration ~100 µM).
-
Add the FASN inhibitor (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control.
-
Add the purified FASN enzyme or cell lysate to each well.
-
Initiate the reaction by adding Malonyl-CoA (final concentration ~50 µM).
-
Immediately measure the absorbance at 340 nm and continue to record readings every minute for 15-30 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340) for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).
Materials:
-
Cell or tissue homogenates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard for calibration curve
-
Spectrophotometer
Procedure:
-
Homogenize cell or tissue samples in a suitable buffer containing BHT.
-
Precipitate proteins by adding an equal volume of TCA solution and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FASN inhibitor (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Impact of FASN Inhibition
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by FASN inhibition and a typical experimental workflow for validating a FASN inhibitor like this compound.
References
- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
Assessing the Long-Term Safety Profile of CMS-121 Compared to Fisetin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profiles of the novel synthetic flavonoid CMS-121 and its natural precursor, fisetin. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to facilitate an informed assessment.
Introduction
This compound is a chemically optimized derivative of fisetin, a naturally occurring flavonoid found in various fruits and vegetables.[1] Developed by researchers at the Salk Institute, this compound was designed to improve upon the therapeutic limitations of fisetin, namely its low bioavailability and rapid metabolism, to offer enhanced neuroprotective and geroprotective effects.[1][2] Fisetin itself has garnered significant interest for its antioxidant, anti-inflammatory, and senolytic properties.[3][4][5] This guide assesses the current understanding of the long-term safety of both compounds.
Comparative Safety Profile: this compound vs. Fisetin
While direct long-term comparative safety studies are not yet available, a review of existing preclinical and clinical data provides valuable insights into the safety profiles of both this compound and fisetin.
Preclinical Safety Data
Preclinical studies in animal models suggest a favorable safety profile for both compounds. Notably, this compound has been shown to be safe and effective in mouse models of Alzheimer's disease and aging.[6][7][8] Similarly, fisetin has been administered to mice at high doses without reported adverse effects.[4][5]
| Compound | Animal Model | Dosage | Duration | Key Safety Findings | Reference |
| This compound | C57BL/6 Mice | 9.4 mg/kg/day for 17 weeks, then 18.8 mg/kg/day for 7 weeks | 6 months | No adverse effects reported; improved metabolic parameters. | [6] |
| This compound | Transgenic AD Mice | Not specified | Not specified | Alleviated cognitive loss without reported toxicity. | [7] |
| Fisetin | Wild-Type Mice | Not specified | Late-life administration | Extended median and maximum lifespan with no adverse effects reported. | [4] |
| Fisetin Ruthenium-p-cymene complex | Swiss Albino Mice | 50, 100, 200 mg/kg | Sub-acute | No toxicological or genotoxic effects at these doses. The LD50 was determined to be 500 mg/kg. | [9] |
Clinical Safety Data
This compound has completed a Phase 1 clinical trial in healthy human volunteers, providing initial human safety data.[10][11][12] Fisetin has been the subject of several clinical trials, primarily focusing on its senolytic and anti-inflammatory effects.[13][14][15][16]
| Compound | Study Phase | Population | Dosage | Duration | Key Safety Findings | Reference |
| This compound | Phase 1 (NCT05318040) | Healthy Adult Volunteers | Single doses up to 1800 mg; Repeat doses up to 900 mg/day | 7 days | Generally well-tolerated, with the majority of treatment-emergent adverse events being mild in severity. | [10] |
| Fisetin | Pilot Trial (NCT06431932) | Healthy Volunteers and Older Patients | 20 mg/kg/day | 2 consecutive days | To be assessed. | [15] |
| Fisetin | Clinical Trial | Colon Cancer Patients | 100 mg/day | Not specified | Reduced inflammatory markers without reported adverse effects. | [13] |
| Fisetin | Various Clinical Trials | Humans | ~20 mg/kg/day (hit-and-run approach) | 2 consecutive days, followed by a 30-day break | Strong safety record in these short-term, high-dose protocols. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are generalized experimental protocols based on the available literature for preclinical and clinical safety assessments of compounds like this compound and fisetin.
Preclinical Safety Assessment in Rodents (General Protocol)
-
Animal Model: C57BL/6 mice or other relevant strain.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the study.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing: The test compound (this compound or fisetin) is administered orally (e.g., in the diet or via gavage) at various doses. A control group receives a placebo.
-
Duration: The study duration can range from sub-acute (weeks) to chronic (months).
-
Monitoring: Regular monitoring of body weight, food and water consumption, and clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematological and serum biochemical analysis. Organs are harvested for histopathological examination.
-
Endpoints: Key safety endpoints include changes in body weight, organ-to-body weight ratios, hematology, clinical chemistry, and histopathological findings in major organs.
Phase 1 Clinical Trial for Safety Assessment (General Protocol)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Participants: Healthy adult volunteers.
-
Inclusion/Exclusion Criteria: Participants are screened based on predefined criteria to ensure they are healthy.
-
Dosing: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. In each cohort, a small group of participants receives a single dose or multiple doses of the investigational drug or a placebo.
-
Safety Monitoring: Continuous monitoring for adverse events (AEs). Regular assessments of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Pharmacokinetics: Blood and urine samples are collected at predefined time points to assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Endpoints: The primary endpoints are the incidence and severity of AEs and the determination of the maximum tolerated dose (MTD). Secondary endpoints include pharmacokinetic parameters.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound and fisetin is essential for predicting their long-term effects and potential off-target toxicities.
This compound Signaling Pathways
This compound exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms.[1] It is known to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), key regulators of cellular metabolism and stress resistance.[1] this compound also inhibits fatty acid synthase (FASN), which in turn modulates lipid metabolism and reduces lipid peroxidation.[7][8][17]
Caption: Signaling pathways modulated by this compound.
Fisetin Signaling Pathways
Fisetin's mechanisms of action include antioxidant and anti-inflammatory effects, as well as the induction of apoptosis in senescent cells.[3] It has been shown to inhibit the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway, both of which are implicated in cell survival and inflammation.[18][19]
Caption: Signaling pathways modulated by fisetin.
Experimental Workflow for Safety Assessment
The following diagram illustrates a generalized workflow for assessing the safety of a novel compound from preclinical studies to early-phase clinical trials.
Caption: Generalized workflow for safety assessment.
Conclusion
Current evidence suggests that both this compound and fisetin have promising safety profiles. This compound, as a rationally designed derivative of fisetin, demonstrates improved pharmacological properties and has shown to be well-tolerated in its initial Phase 1 clinical trial. Fisetin, with a longer history of use as a natural compound, is also generally considered safe, although its clinical utility may be limited by its bioavailability.
For researchers and drug development professionals, the progression of this compound into further clinical trials will be critical in establishing its long-term safety and efficacy. Future studies, including longer-term toxicology assessments and direct comparative trials, will be necessary to fully elucidate the relative long-term safety of this compound versus fisetin. The available data, however, supports the continued investigation of both molecules as potentially valuable therapeutics for age-related diseases.
References
- 1. neuro-121.com [neuro-121.com]
- 2. neuro-121.com [neuro-121.com]
- 3. help.decodeage.com [help.decodeage.com]
- 4. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifespan.io [lifespan.io]
- 6. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Assessment of toxicity and genotoxic safety profile of novel fisetin ruthenium-p-cymene complex in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacokinetics, and Cardiodynamics of CMS121, a Novel Small Molecule Fisetin Derivative with Neuroprotective Properties, in Phase 1 Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NIH 2024 Paving the Way to Phase 2 Trials of CMS121 for Alzheimer's Disease | www.inknowvation.com [inknowvation.com]
- 12. Investigational Alzheimer’s Drug CMS121 Begins Phase I Clinical Testing | Technology Networks [technologynetworks.com]
- 13. masi.eu [masi.eu]
- 14. Results from a Trial of the Senolytic Fisetin in a Single Individual with Autoimmunity – Fight Aging! [fightaging.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fisetin Anti-Aging and Senolytic Properties [worldofmolecules.com]
Safety Operating Guide
Proper Disposal Procedures for CMS-121: A Guide for Laboratory Professionals
For immediate implementation, this document outlines the essential procedures for the safe and compliant disposal of CMS-121, a substituted quinoline compound with neuroprotective and anti-inflammatory properties. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize environmental impact.
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has received a rating of 0 for health, fire, and reactivity in both the National Fire Protection Association (NFPA) 704 and Hazardous Materials Identification System (HMIS), indicating a low level of hazard. However, adherence to proper disposal protocols for laboratory chemicals remains paramount.
Key Safety and Disposal Information
For quick reference, the following table summarizes the critical data for this compound disposal:
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS |
| NFPA 704 Rating | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
| Solid Waste Disposal | Non-hazardous waste stream; consult institutional EHS guidelines. | General Laboratory Waste Guidelines |
| Liquid Waste Disposal | Do not discharge to sewer or waterways. Collect in a designated, labeled waste container. | Cayman Chemical SDS; General Laboratory Waste Guidelines |
| Empty Containers | Triple rinse with a suitable solvent; dispose of as non-hazardous waste after defacing the label. | General Laboratory Waste Guidelines |
Experimental Protocols for Disposal
The following step-by-step methodologies provide detailed guidance for the disposal of this compound in its various forms within a laboratory setting.
Disposal of Solid this compound Waste
-
Waste Collection:
-
Collect unadulterated solid this compound waste in a designated, clearly labeled, and sealed container. The label should read "Non-hazardous Solid Waste: this compound".
-
Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or biohazardous materials).
-
-
Institutional Guidelines:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.
-
Some institutions may permit disposal in the regular solid waste stream, while others may require it to be managed through a chemical waste program.
-
-
Final Disposal:
-
If approved by EHS, the sealed container of solid this compound waste can be placed in the designated non-hazardous laboratory waste collection area.
-
Disposal of Liquid this compound Waste (Solutions)
-
Waste Segregation:
-
Crucially, do not pour liquid waste containing this compound down the drain or into any sewer system. [1]
-
Collect all liquid waste, including solutions and rinsates containing this compound, in a dedicated, leak-proof, and clearly labeled waste container.
-
The container label should specify the contents, including the solvent used (e.g., "this compound in DMSO") and be marked as "Non-hazardous Liquid Waste for Chemical Disposal".
-
-
Storage:
-
Store the liquid waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
-
Disposal Request:
-
Arrange for the disposal of the collected liquid waste through your institution's EHS chemical waste program.
-
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Contaminated Materials:
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with small amounts of solid this compound should be collected in a sealed bag or container labeled "Non-hazardous Solid Waste: this compound Contaminated Debris".
-
Dispose of this container in accordance with your institution's guidelines for non-hazardous solid waste.
-
-
Liquid Contaminated Materials:
-
Labware that has contained liquid solutions of this compound should be triple-rinsed with an appropriate solvent.
-
The first two rinsates should be collected and disposed of as liquid chemical waste. The third rinsate can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
After rinsing, the labware can be washed and reused or disposed of as non-hazardous solid waste.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.
References
Essential Safety and Handling Protocols for Compound Cms-121
Disclaimer: The following guidance is a comprehensive overview for handling a hypothetical hazardous chemical, referred to as "Compound Cms-121." As "this compound" is not a universally recognized chemical identifier, it is imperative for all personnel to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical. This document is intended to serve as a foundational guide to best practices in laboratory safety.
Immediate Safety and Hazard Communication
Before initiating any work with Compound this compound, it is crucial to understand its potential hazards. The primary source for this information is the Safety Data Sheet (SDS), which provides a detailed breakdown of the chemical's properties, risks, and safety precautions. Key sections to review in the SDS include hazard identification, first-aid measures, firefighting measures, accidental release measures, handling and storage, and exposure controls/personal protection.
Hazard Pictograms: Familiarize yourself with the hazard pictograms on the chemical's container and SDS to quickly understand the primary risks, such as whether the substance is corrosive, flammable, or toxic.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between laboratory personnel and potential chemical exposure.[1][2] The required PPE for handling Compound this compound will be specified in its SDS. The following table summarizes the general PPE recommendations for handling hazardous chemicals.
| Body Area | Personal Protective Equipment | Purpose | General Recommendations |
| Eyes & Face | Safety Goggles, Face Shield | Protects against splashes, sprays, and vapors.[3][4][5] | Always wear safety goggles when handling hazardous chemicals. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Protects skin from direct contact with the chemical. | The type of glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on the specific chemical being handled, as specified in the SDS.[6] |
| Body | Laboratory Coat, Chemical-Resistant Apron/Suit | Protects skin and clothing from spills and contamination.[3] | A standard lab coat is the minimum requirement. For larger quantities or highly corrosive materials, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Fume Hood, Respirator | Protects against inhalation of hazardous vapors, fumes, or dust.[3] | All work with volatile or powdered forms of Compound this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a respirator appropriate for the specific hazard must be worn. |
| Feet | Closed-Toed Shoes | Protects feet from spills and falling objects. | Never wear open-toed shoes in a laboratory setting. |
Emergency First-Aid Procedures
In the event of an exposure to Compound this compound, immediate and appropriate first aid is critical. The following table provides general first-aid guidance. Always refer to the specific first-aid measures outlined in the SDS for Compound this compound.
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] | Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[5][6] | Seek medical attention if irritation persists or if the chemical is known to be toxic upon skin absorption. |
| Inhalation | Move the affected person to fresh air immediately.[6] | If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel or the SDS. Rinse the mouth with water. | Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposing of Compound this compound is essential to ensure safety and minimize environmental impact. The following protocols provide a step-by-step guide for these processes.
Experimental Workflow for Handling Compound this compound
The following diagram illustrates a standard workflow for safely handling a hazardous chemical in a laboratory setting.
Caption: Workflow for Safe Handling of Compound this compound.
Spill Response Protocol
In the event of a spill, a clear and practiced response plan is crucial. The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision-Making for this compound Spill Response.
Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.[3] All waste containing Compound this compound must be treated as hazardous waste unless otherwise specified by the SDS and institutional guidelines.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, absorbent materials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "Compound this compound waste"), and the primary hazard(s) (e.g., "Toxic," "Corrosive").
Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed waste management contractor.[8]
-
Never dispose of this compound waste down the drain or in the regular trash.[3]
By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling hazardous chemicals like Compound this compound, ensuring a safe and compliant laboratory environment.
References
- 1. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. adeq.state.ar.us [adeq.state.ar.us]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. bcscompany.com [bcscompany.com]
- 6. cmselectra.com [cmselectra.com]
- 7. cms.gov [cms.gov]
- 8. 121disposal.com [121disposal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
